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Foundational

Physicochemical properties of 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one

An In-Depth Technical Guide to the Physicochemical Properties of 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one Foreword: A Molecule of Growing Interest The 6H-benzo[c]chromen-6-one scaffold is a privileged heterocyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one

Foreword: A Molecule of Growing Interest

The 6H-benzo[c]chromen-6-one scaffold is a privileged heterocyclic system that forms the core of a variety of biologically active molecules. Notably, this structure is the foundation of urolithins, the main bioavailable metabolites of ellagic acid, which are under investigation as cognitive enhancers in the context of neurodegenerative diseases through mechanisms such as phosphodiesterase II (PDE2) inhibition.[1][2] Furthermore, derivatives of this scaffold have been explored as selective estrogen receptor beta (ERβ) agonists, highlighting its therapeutic potential across different biological targets.[3]

3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one is a representative member of this promising class of compounds. A thorough understanding of its physicochemical properties is paramount for any researcher or drug development professional working with this molecule or its analogs. These properties govern a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, and are thus critical determinants of its ultimate success as a therapeutic agent.

This guide provides a comprehensive overview of the key physicochemical properties of 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one. In the absence of extensive, publicly available experimental data for this specific molecule, this document integrates predicted values, data from closely related analogs, and detailed, field-proven experimental protocols. The objective is to not only present the known and expected characteristics of this compound but also to empower researchers with the methodologies required to generate these critical data points in their own laboratories.

Chemical Identity and Structure

A precise understanding of a molecule's identity is the foundation of all subsequent physicochemical characterization.

  • Chemical Name: 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one

  • Core Scaffold: 6H-benzo[c]chromen-6-one

  • CAS Number: 302551-60-6 (anhydrous)[4]; 1172851-65-8 (hydrate)[5]

  • Molecular Formula: C₂₁H₁₆O₃

  • Molecular Weight: 328.35 g/mol

Synthesis Synopsis: The 6H-benzo[c]chromen-6-one core is typically synthesized through several established routes. One common approach involves the intramolecular cyclization of biaryl-2-carboxylic acids, which can be achieved using various catalytic systems, including palladium or copper, or via oxidation reactions.[4][6] Another prevalent method is the aerial oxidation of the corresponding 6H-benzo[c]chromene precursors.[7] The benzyloxy and methyl substituents are typically introduced via standard alkylation or other functional group interconversion reactions on a suitably functionalized precursor. Understanding the synthetic route is crucial as it informs the potential impurity profile, which can significantly impact physicochemical measurements.

Key Physicochemical Properties: Predicted and Comparative Data

The following table summarizes the predicted physicochemical properties of 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one, alongside experimental data from structurally related analogs to provide context and an expected range.

PropertyPredicted/Estimated Value for Target CompoundExperimental Data for AnalogsRationale & Importance in Drug Discovery
Melting Point (°C) ~120 - 150 (Estimated)3-(benzyloxy)-6H-benzo[c]chromen-6-one: 113.2–115.3 °C[8]3-ethoxy-6H-benzo[c]chromen-6-one: 115.2–117.7 °C[8]Various substituted 6H-benzo[c]chromenes: 124-190 °C[7]Melting point provides an indication of crystal lattice energy and purity. Higher melting points can sometimes correlate with lower solubility.
LogP (Octanol/Water) 4.5 ± 0.5 (Predicted using online tools)Not availableA measure of lipophilicity. LogP is a critical determinant of a drug's ability to cross cell membranes, its binding to plasma proteins, and its metabolic stability. A value in the 1-5 range is often targeted for oral drugs.
Aqueous Solubility Low (Predicted)Not availableSolubility is essential for absorption. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability.
pKa Not readily ionizable (Predicted)Not availableThe benzyloxy ether and lactone functionalities are not expected to be significantly ionizable within the physiological pH range. The absence of a readily ionizable group means its solubility and permeability will be less affected by pH changes in the gastrointestinal tract.

Experimental Protocols for Physicochemical Characterization

This section provides detailed, step-by-step methodologies for determining the key physicochemical properties of 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one. The causality behind experimental choices is explained to provide a deeper understanding of each protocol.

Determination of Aqueous Solubility

Two types of solubility are typically measured: kinetic and thermodynamic. Kinetic solubility is a high-throughput measurement of how quickly a compound precipitates from a supersaturated solution (often from a DMSO stock), while thermodynamic solubility represents the true equilibrium concentration.

This method is ideal for early-stage discovery to quickly rank compounds. It relies on the principle that a precipitated compound will scatter light in a solution.

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one in 100% DMSO.

  • Serial Dilution: In a 96- or 384-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to ~0.05 mM).

  • Aqueous Dilution: Rapidly dilute the DMSO solutions 1:50 into phosphate-buffered saline (PBS) at pH 7.4. This creates a final DMSO concentration of 2%, which is generally well-tolerated in many assays. The final compound concentrations will range from 200 µM down to ~1 µM.

  • Incubation: Incubate the plate at room temperature (or 37°C) for a defined period, typically 1-2 hours, with gentle shaking.

  • Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm) where the compound itself does not absorb.[9]

  • Data Analysis: Plot the turbidity reading against the compound concentration. The concentration at which a significant increase in turbidity is observed is defined as the kinetic solubility.[10]

Causality: The rapid dilution from a high-concentration DMSO stock into an aqueous buffer creates a supersaturated state. The incubation period allows for precipitation to occur. Turbidimetry is a fast and simple endpoint to detect this precipitation.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock 10 mM Stock in DMSO plate Serial Dilution in DMSO Plate stock->plate Create concentration gradient dilution 1:50 Dilution into PBS (pH 7.4) plate->dilution Transfer incubation Incubate (e.g., 2h @ 25°C) dilution->incubation measurement Measure Turbidity (Nephelometer) incubation->measurement analysis Plot Turbidity vs. Concentration measurement->analysis result Determine Solubility Breakpoint analysis->result

Caption: Workflow for Kinetic Solubility Determination.

This is the "gold standard" method for determining the true equilibrium solubility, which is critical for later-stage development and formulation.[4][11]

Protocol:

  • Sample Preparation: Add an excess amount of solid 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one to a vial containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4). The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Further clarify the supernatant by centrifugation at high speed (e.g., >10,000 g for 15 minutes) or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Prepare a standard curve of the compound in a suitable organic solvent (e.g., acetonitrile or methanol). Dilute the clarified supernatant with the same organic solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.[12]

  • Calculation: The concentration determined from the standard curve represents the thermodynamic solubility.

Causality: By starting with excess solid and allowing sufficient time for equilibration, this method ensures that the measured concentration represents the true saturation point of the most stable crystalline form of the compound in the given medium. Centrifugation and filtration are critical to remove all undissolved particles, which would otherwise lead to an overestimation of solubility.

Determination of Lipophilicity (LogP and LogD)

Lipophilicity is measured as the partition coefficient (P) or distribution coefficient (D) between an immiscible organic phase (typically n-octanol) and an aqueous phase. LogP refers to the partitioning of the neutral species, while LogD is measured at a specific pH and accounts for both neutral and ionized forms. For a non-ionizable compound like 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one, LogP and LogD are effectively the same.

This traditional method directly measures the partitioning of the compound.[13][14][15]

Protocol:

  • Phase Preparation: Pre-saturate n-octanol with the aqueous buffer (e.g., PBS, pH 7.4) and vice-versa by mixing them overnight and then separating the layers. This prevents volume changes during the experiment.

  • Partitioning: Add a known amount of the compound (from a stock solution) to a vial containing a known volume ratio of the pre-saturated n-octanol and aqueous buffer (e.g., 1:1 or other ratios depending on the expected lipophilicity).

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two layers.

  • Quantification: Carefully remove an aliquot from both the n-octanol and the aqueous layer. Quantify the concentration of the compound in each phase using a suitable analytical method like HPLC-UV or LC-MS.

  • Calculation: Calculate LogP/LogD using the formula: LogD = log10([Compound]octanol / [Compound]aqueous)

Causality: The shake-flask method is a direct physical measurement of the partitioning equilibrium. Pre-saturation of the solvents is essential for accurate volume measurements, and centrifugation is critical for clean phase separation, especially when dealing with highly lipophilic compounds that can form microemulsions at the interface.

Shake_Flask_LogD_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis saturate Pre-saturate Octanol & Buffer add_cmpd Add Compound to Phases saturate->add_cmpd shake Shake to Equilibrate add_cmpd->shake centrifuge Centrifuge for Phase Separation shake->centrifuge quantify Quantify Concentration in Each Phase (HPLC) centrifuge->quantify calculate Calculate LogD quantify->calculate

Caption: Workflow for Shake-Flask LogD Determination.

Determination of Chemical Stability

Assessing the chemical stability of a compound under various stress conditions is a regulatory requirement and is crucial for determining its shelf-life and potential degradation pathways.[16][17][18][19]

Protocol (Forced Degradation Study):

  • Solution Preparation: Prepare solutions of the compound (~1 mg/mL) in various media:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Oxidative: 3% H₂O₂

    • Neutral: Water or PBS

  • Stress Conditions: Incubate the solutions under different conditions:

    • Elevated temperature (e.g., 60°C) for an extended period (e.g., 24-48 hours).

    • Photostability: Expose the solid compound and its solution to UV/Vis light (as per ICH Q1B guidelines).

  • Time-Point Sampling: At various time points (e.g., 0, 4, 8, 24 hours), take an aliquot from each solution. Quench the reaction if necessary (e.g., neutralize the acidic/basic solutions).

  • Analysis: Analyze the samples using a stability-indicating HPLC method (typically a gradient method with UV or MS detection).

  • Data Evaluation:

    • Calculate the percentage of the parent compound remaining at each time point by comparing its peak area to the t=0 sample.

    • Identify and quantify any major degradation products. The use of mass spectrometry is essential here to obtain structural information on the degradants.

Causality: Forced degradation studies are designed to accelerate the degradation process to predict long-term stability and identify potential degradants. Using a range of stressors (pH, oxidation, light, heat) helps to map out the compound's liabilities. A stability-indicating HPLC method is one that can resolve the parent peak from all potential degradation products, ensuring accurate quantification of stability.

Spectral Data and Interpretation

¹H and ¹³C NMR Spectroscopy
  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the benzo[c]chromenone core and the benzyloxy group. Key expected signals include a singlet for the benzylic CH₂ protons (~5.2 ppm), a singlet for the methyl group, and a complex multiplet pattern in the aromatic region (~7.0-8.5 ppm). Data from the closely related 3-(benzyloxy)-6H-benzo[c]chromen-6-one shows the benzylic protons at 5.24 ppm and aromatic protons between 7.07 and 8.31 ppm.[8]

  • ¹³C NMR: The spectrum will be characterized by a signal for the lactone carbonyl carbon at the downfield end (~160 ppm). Aromatic carbons will appear in the ~100-155 ppm range, with the benzylic CH₂ carbon around 70 ppm. The methyl carbon will be at the upfield end of the spectrum. The spectrum for 3-(benzyloxy)-6H-benzo[c]chromen-6-one shows the carbonyl at 160.95 ppm and the benzylic carbon at 70.25 ppm.[8]

Infrared (IR) Spectroscopy
  • Key Absorptions: The most prominent feature will be a strong absorption band corresponding to the C=O stretching of the lactone carbonyl group, expected in the range of 1700-1740 cm⁻¹. Other significant bands will include C-H stretching from the aromatic and methyl groups (~2850-3100 cm⁻¹), C=C stretching from the aromatic rings (~1450-1600 cm⁻¹), and C-O stretching from the ether and lactone functionalities (~1050-1250 cm⁻¹).[20][21][22][23]

Mass Spectrometry (MS)
  • Expected Fragmentation: In electrospray ionization (ESI) mass spectrometry, the compound is expected to show a strong protonated molecular ion [M+H]⁺ at m/z 329.36. Tandem mass spectrometry (MS/MS) would likely show characteristic fragmentation patterns. Given its structural similarity to flavonoids, common fragmentation pathways could include retro-Diels-Alder (RDA) reactions cleaving the central heterocyclic ring, and losses of small neutral molecules like CO.[2][5][6][24][25] A prominent fragmentation would be the cleavage of the benzylic ether bond, leading to the loss of a benzyl radical or toluene, resulting in a significant fragment ion.

Conclusion: A Framework for Advancing Research

This guide provides a comprehensive physicochemical profile of 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one, integrating predicted data with experimental values from close analogs. While specific experimental data for this molecule remains to be published, the detailed methodologies presented here offer a robust framework for researchers to generate high-quality, reliable data. A thorough characterization of these fundamental properties is an indispensable step in unlocking the full therapeutic potential of this promising scaffold and advancing the development of novel 6H-benzo[c]chromen-6-one-based therapeutics.

References

  • Synthesis of 6H-Benzo[c]chromene Scaffolds: A Synthetic Strategy of Pd-Catalyzed Annulation Followed by Aerial Oxidation. The Journal of Organic Chemistry. Available at: [Link]

  • Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. PMC. Available at: [Link]

  • Thermodynamic Solubility Assay. Domainex. Available at: [Link]

  • Propersea - Property Prediction. Physical Sciences Data-science Service. Available at: [Link]

  • Preparation of 6H-Benzo[c]chromen-6-one. Organic Syntheses. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. PMC. Available at: [Link]

  • On-line Software - Virtual Computational Chemistry Laboratory. vcclab.org. Available at: [Link]

  • Turbidimetric (Kinetic) Solubility Assay. Domainex. Available at: [Link]

  • (PDF) Mass spectrometry in the differentiation of flavanones and dihydroflavonols. ResearchGate. Available at: [Link]

  • Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques. MDPI. Available at: [Link]

  • 3-(BENZYLOXY)-4-METHYL-6H-BENZO(C)CHROMEN-6-ONE HYDRATE. NextSDS. Available at: [Link]

  • (PDF) Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. ResearchGate. Available at: [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available at: [Link]

  • 6H-Benzo[c]chromen-6-one derivatives as selective ERbeta agonists. PubMed. Available at: [Link]

  • Synthetic protocols on 6 H -benzo[ c ]chromen-6-ones: a review. Semantic Scholar. Available at: [Link]

  • Property Explorer. . Available at: [Link]

  • Chromatographic LogD - In Vitro Assay. Charnwood Discovery. Available at: [Link]

  • LogP / LogD shake-flask method. Protocols.io. Available at: [Link]

  • Methods for Determination of Lipophilicity. Encyclopedia.pub. Available at: [Link]

  • Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral an. sciencedirect.com. Available at: [Link]

  • ADMET Predictor® - Simulations Plus. simulations-plus.com. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. PMC. Available at: [Link]

  • High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. ACS Publications. Available at: [Link]

  • Calculate Physicochemical Properties | PhysChem Suite. ACD/Labs. Available at: [Link]

  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD. Available at: [Link]

  • In-vitro Thermodynamic Solubility. Protocols.io. Available at: [Link]

  • Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. dergipark.org.tr. Available at: [Link]

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. Available at: [Link]

  • (PDF) LogP / LogD shake-flask method v1. ResearchGate. Available at: [Link]

  • Synthesis of 6H-Benzo[c]chromene Scaffolds: A Synthetic Strategy of Pd-Catalyzed Annulation Followed by Aerial Oxidation. The Journal of Organic Chemistry. Available at: [Link]

  • THE POTENTIOMETRIC TITRATION OF AN ACID MIXTURE. MIT. Available at: [Link]

  • Annex 4. World Health Organization (WHO). Available at: [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. ema.europa.eu. Available at: [Link]

  • A fully automated kinetic solubility screen in 384-well plate format using nephelometry. BMG LABTECH. Available at: [Link]

  • Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. Available at: [Link]

  • Stability studies of small molecules and proteins. GlycoMScan. Available at: [Link]

  • 3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one and 3-hydroxy-6H-benzo[c] chromen-6-one act as on-off selective fluoresce. Semantic Scholar. Available at: [Link]

  • Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Available at: [Link]

  • Kinetic solubility: Experimental and machine‐learning modeling perspectives. ResearchGate. Available at: [Link]

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  • Original Synthesis of Substituted 6H-Benzo[c]chromene Derivatives Using a TDAE and Pd-Catalyzed Cyclization Strategy. MDPI. Available at: [Link]

  • Novel benzo chromene derivatives: design, synthesis, molecular docking, cell cycle arrest, and apoptosis induction in human acute myeloid leukemia HL-60 cells. Taylor & Francis Online. Available at: [Link]

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Sources

Exploratory

Crystal structure and X-ray diffraction of 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one

An In-Depth Technical Guide to the Prospective Crystal Structure and X-ray Diffraction Analysis of 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one For Researchers, Scientists, and Drug Development Professionals Abstract...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Prospective Crystal Structure and X-ray Diffraction Analysis of 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 6H-benzo[c]chromen-6-one scaffold is a privileged heterocyclic motif present in numerous natural products and pharmacologically active molecules.[1][2][3] Understanding the precise three-dimensional arrangement of atoms within these structures is paramount for elucidating structure-activity relationships (SAR) and guiding rational drug design. This technical guide provides a comprehensive, prospective framework for the determination and analysis of the crystal structure of 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one (Compound 1 ), a representative member of this class. While a definitive crystal structure for this specific molecule is not publicly available at the time of this writing, this document outlines the requisite experimental and computational methodologies, drawing upon established principles and data from closely related analogues to present an authoritative and practical guide.

Introduction: The Significance of the 6H-Benzo[c]chromen-6-one Core

The 6H-benzo[c]chromen-6-one ring system is a core component of many biologically active compounds, exhibiting a wide range of therapeutic properties.[2][3] For instance, certain derivatives have been identified as potent and selective agonists for the estrogen receptor beta (ERβ), highlighting their potential in the development of treatments for various hormone-related conditions.[2] The planar, rigid nature of the fused ring system, combined with the diverse substitution patterns possible, allows for fine-tuning of its interaction with biological targets.

The introduction of a benzyloxy group at the 3-position and a methyl group at the 4-position of the 6H-benzo[c]chromen-6-one scaffold in Compound 1 is anticipated to significantly influence its conformational preferences, intermolecular interactions, and, consequently, its biological activity. X-ray crystallography stands as the definitive method for unambiguously determining the solid-state conformation, bond lengths, bond angles, and packing of molecules in a crystal lattice, providing invaluable insights for medicinal chemists and structural biologists.

Synthesis and Crystallization

Synthetic Strategy

The synthesis of 6H-benzo[c]chromen-6-ones can be achieved through various synthetic routes.[1][4][5][6] A common and effective approach involves the palladium-catalyzed intramolecular C-H bond activation/cyclization of corresponding biaryl carboxylic acids or the cyclization of o-(benzyloxy)aryl radicals.[4][5] For the synthesis of 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one, a plausible route would involve the coupling of appropriately substituted precursors followed by a cyclization step to form the lactone ring of the benzo[c]chromen-6-one core.

A potential synthetic pathway is visualized in the workflow diagram below.

Synthesis_Workflow A Substituted Biphenyl Precursor B Cyclization Reaction (e.g., Pd-catalyzed C-H activation) A->B C Purification (e.g., Column Chromatography) B->C D 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one C->D

Figure 1: A generalized synthetic workflow for the preparation of the title compound.

Protocol for Single Crystal Growth

Obtaining single crystals of sufficient size and quality is a critical prerequisite for a successful X-ray diffraction experiment. The process is often empirical, requiring the screening of various solvents and crystallization techniques.

Step-by-Step Crystallization Protocol:

  • Material Purity: Ensure the synthesized 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one is of high purity (>95%), as impurities can inhibit crystal growth.[7] Purification is typically achieved by column chromatography or recrystallization.

  • Solvent Selection: Dissolve a small amount of the purified compound (5-10 mg) in a minimum volume of a suitable solvent at an elevated temperature. Good solvent choices often include those in which the compound has moderate solubility, such as ethanol, methanol, acetonitrile, ethyl acetate, or mixtures thereof.

  • Slow Evaporation: Allow the solvent to evaporate slowly and undisturbed at room temperature. This is one of the simplest and most common crystallization techniques.

  • Vapor Diffusion: Alternatively, employ the vapor diffusion method. Place the solution of the compound in a small, open vial. This vial is then placed in a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, promoting crystallization.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to air dry.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional structure of a crystalline solid.

Data Collection

The experimental procedure for data collection is outlined below.

Experimental Protocol for X-ray Data Collection:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Diffractometer: The mounted crystal is placed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.[8][9]

  • Data Collection Strategy: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

  • Data Reduction: The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the reflections.[8]

Structure Solution and Refinement

The processed data are then used to solve and refine the crystal structure.

Structure_Solution_Workflow A Diffraction Data (Intensities and hkl indices) B Structure Solution (e.g., Direct Methods or Patterson function) A->B C Initial Structural Model B->C D Structure Refinement (Least-squares minimization) C->D E Final Crystal Structure D->E F Validation and Analysis (e.g., checkCIF) E->F

Figure 2: Workflow for crystal structure solution and refinement.

The structure is typically solved using direct methods or the Patterson function, which provide an initial electron density map. This map is then interpreted to build an initial molecular model. The model is subsequently refined using least-squares methods, where the atomic coordinates and displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors.[9]

Prospective Crystallographic Data and Structural Analysis

While experimental data for 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one is unavailable, we can anticipate the key crystallographic parameters and structural features based on the analysis of related compounds reported in the literature. For example, the crystal structures of other benzyloxy-substituted aromatic compounds and chromenone derivatives provide a valuable basis for comparison.[10][11][12][13][14]

Anticipated Crystallographic Data

The following table summarizes the type of crystallographic data that would be obtained from a single-crystal X-ray diffraction study of the title compound. The values are hypothetical and are presented for illustrative purposes, drawing on typical values for organic molecules of similar size and composition.[9][10][11][12][13][14]

ParameterAnticipated Value
Chemical FormulaC₂₁H₁₆O₃
Formula Weight316.35 g/mol
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P2₁2₁2₁
a (Å)10-15
b (Å)8-12
c (Å)15-20
β (°)90-105 (for monoclinic)
V (ų)1500-2000
Z4
Dcalc (g/cm³)1.3-1.4
RadiationMo Kα (λ = 0.71073 Å)
Temperature (K)100 or 293
R-factor (%)< 5
Molecular Geometry and Conformation

The 6H-benzo[c]chromen-6-one core is expected to be largely planar. The dihedral angle between the phenyl ring of the benzyloxy group and the benzo[c]chromen-6-one moiety will be a key conformational feature. In related structures, such aromatic rings are often twisted with respect to each other to minimize steric hindrance.[10][13][14] The torsion angles involving the ether linkage (C-O-CH₂-Ph) will define the orientation of the benzyloxy substituent.

Intermolecular Interactions and Crystal Packing

The crystal packing of 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one will likely be governed by a combination of weak intermolecular interactions, such as C-H···O hydrogen bonds and π-π stacking interactions between the aromatic rings.[15][16] These interactions play a crucial role in stabilizing the crystal lattice. The presence of the carbonyl group and the ether oxygen atom provides potential hydrogen bond acceptors. The extensive aromatic system provides opportunities for π-π stacking, which could lead to the formation of one-dimensional chains or two-dimensional sheets in the crystal structure.

Spectroscopic Correlation

The structural information obtained from X-ray crystallography should be correlated with data from other analytical techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, to provide a comprehensive characterization of the compound.[17][18]

  • ¹H and ¹³C NMR: The chemical shifts and coupling constants observed in the NMR spectra will be consistent with the determined molecular structure.

  • IR Spectroscopy: The vibrational frequencies, particularly the stretching frequency of the carbonyl group in the lactone ring, will corroborate the presence of this functional group.

Conclusion

This technical guide has outlined a comprehensive, albeit prospective, approach to the determination and analysis of the crystal structure of 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one. By following the detailed methodologies for synthesis, crystallization, and X-ray diffraction analysis, researchers can obtain a precise three-dimensional model of this molecule. The resulting structural insights will be invaluable for understanding its chemical properties and for guiding the design of new derivatives with enhanced biological activity. The principles and protocols described herein are broadly applicable to the crystallographic study of other novel organic compounds in the field of drug discovery and materials science.

References

  • Chemsrc. 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one. Available from: [Link].

  • Suresh, J., et al. (2008). 3-Benzylidene-6-methoxychroman-4-one. Acta Crystallographica Section E: Structure Reports Online, 64(10), o2080. Available from: [Link].

  • Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link].

  • Majumder, S., et al. (2001). Bu3SnH mediated oxidative radical cyclisations: Synthesis of 6H-benzo[c]chromen-6-ones. Tetrahedron, 57(32), 6925-6934. Available from: [Link].

  • Reddy, B. S., et al. (2022). Crystal structure and Hirshfeld surface analysis of 3-({4-[(4-cyanophenoxy)carbonyl]phenoxy}carbonyl)phenyl 4-(benzyloxy)-3-chlorobenzoate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 9), 989-994. Available from: [Link].

  • Organic Syntheses. Preparation of 6H-Benzo[c]chromen-6-one. Available from: [Link].

  • Scribd. printcif. Available from: [Link].

  • Mewshaw, R. E., et al. (2005). 6H-Benzo[c]chromen-6-one derivatives as selective ERbeta agonists. Bioorganic & Medicinal Chemistry Letters, 15(23), 5327-5331. Available from: [Link].

  • Google Patents. WO2020132820A1 - Synthesis method for 3-(benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid.
  • Vasanthi, R., et al. (2014). Crystal structure of 3-[4-(benzyloxy)phenyl]-2,3-dihydro-1H-benzo[f]chromen-1-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o1116. Available from: [Link].

  • MDPI. Assessment of Biological Activity of Low Molecular Weight 1,4-Benzoquinone Derivatives. Available from: [Link].

  • Ghichi, N., et al. (2014). Crystal structure of (Z)-3-benzyloxy-6-[(2-hydroxy-5-methylanilino)methylidene]cyclohexa-2,4-dien-1-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1203. Available from: [Link].

  • NextSDS. 3-(BENZYLOXY)-4-METHYL-6H-BENZO(C)CHROMEN-6-ONE HYDRATE. Available from: [Link].

  • Huang, J., et al. (2017). Syntheses of Benzo[c]Chromen-6-ones by Palladium Catalyzed C–H Bond Activation using Diazonium Salts. Natural Product Communications, 12(4), 537-538. Available from: [Link].

  • Hamze, A., et al. (2018). Original Synthesis of Substituted 6H-Benzo[c]chromene Derivatives Using a TDAE and Pd-Catalyzed Cyclization Strategy. Molecules, 23(1), 168. Available from: [Link].

  • Crystallography Open Database. Search results. Available from: [Link].

  • ResearchGate. Some of the representative 6H‐benzo[c]chromene bioactive and natural products. Available from: [Link].

  • Ghichi, N., et al. (2014). Crystal structure of (Z)-3-benzyloxy-6-[(2-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one. Acta Crystallographica Section E: Crystallographic Communications, 70(11), o1203. Available from: [Link].

  • Wang, Y., et al. (2013). Methyl 4-(benzyloxy)-3-methoxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1562. Available from: [Link].

  • ERIC. Spectroscopy Data for Undergraduate Teaching. Available from: [Link].

  • ResearchGate. Molecular Structure, Spectroscopic and Quantum Chemical Studies of 1',3',3'-trimethylspiro[benzo[f]chromene-3,2'-indoline. Available from: [Link].

  • ResearchGate. 4-Benzyloxy-3-methoxybenzonitrile. Available from: [Link].

  • Digital Commons @ Michigan Tech. Spectroscopic characterization, DFT calculations, in vitro pharmacological potentials, and molecular docking studies of N, N, O-Schiff base and its trivalent metal complexes. Available from: [Link].

  • Semantic Scholar. Preparation and X‑ray Structural Study of Dibenzobromolium and Dibenzochlorolium Derivatives. Available from: [Link].a9d8c7b8e9f).

Sources

Foundational

Preliminary Biological Evaluation of 3-(Benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one: A Novel Scaffold for Neuroprotection

Executive Summary The development of disease-modifying therapeutics for neurodegenerative disorders requires scaffolds that can simultaneously cross the blood-brain barrier (BBB) and modulate neuroplasticity. 3-(benzylox...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of disease-modifying therapeutics for neurodegenerative disorders requires scaffolds that can simultaneously cross the blood-brain barrier (BBB) and modulate neuroplasticity. 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one represents a highly optimized, synthetic derivative of the naturally occurring urolithin class—a family of gut microbiota-derived metabolites of ellagic acid known for their broad biological significance[1].

As a Senior Application Scientist, I have structured this technical guide to detail the preliminary biological evaluation of this compound. By targeting Phosphodiesterase 2A (PDE2A)[2] and Cholinesterases (AChE/BuChE)[3], this scaffold presents a dual-action mechanism for cognitive enhancement. This whitepaper outlines the structural rationale, mechanistic pathways, and the self-validating experimental protocols required to accurately quantify its biological efficacy.

Structural Rationale & Molecular Design

Natural urolithins (e.g., Urolithin A) exhibit promising neuroprotective properties but are severely limited by poor BBB permeability and rapid systemic clearance. The molecular design of 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one introduces two critical modifications to the core lactone-fused biphenyl system:

  • 3-Benzyloxy Substitution (The Lipophilic Anchor): The hydroxyl group at the 3-position is a known pharmacophore for hydrogen bonding. By masking this with a bulky, lipophilic benzyl group, we drastically increase the calculated partition coefficient (ClogP). Causality: This modification shifts the molecule from being peripherally restricted to being highly CNS-penetrant, enabling passive transcellular diffusion across the BBB.

  • 4-Methyl Substitution (The Steric Wedge): Causality: The addition of a methyl group at the 4-position restricts the rotational freedom of the adjacent benzyloxy group. This conformational locking forces the molecule into an optimal geometry to occupy the hydrophobic, glutamine-rich binding pocket of the PDE2A catalytic domain, thereby increasing target affinity[2].

Mechanistic Pathway: PDE2A Inhibition & Neuroplasticity

Phosphodiesterase 2A (PDE2A) is highly expressed in the hippocampus and cortex, where it hydrolyzes the second messengers cAMP and cGMP. Inhibiting PDE2A prevents this hydrolysis, amplifying intracellular signaling cascades that ultimately drive the expression of Brain-Derived Neurotrophic Factor (BDNF), a critical protein for synaptic plasticity and memory consolidation.

Pathway Compound 3-(Benzyloxy)-4-methyl- 6H-benzo[c]chromen-6-one PDE2A PDE2A Enzyme Compound->PDE2A Inhibits Catalytic Domain cAMP Elevated cAMP / cGMP (Second Messengers) PDE2A->cAMP Prevents Hydrolysis Kinases PKA / PKG Activation cAMP->Kinases CREB CREB Phosphorylation (Transcription Factor) Kinases->CREB BDNF BDNF Expression & Neuroplasticity CREB->BDNF

Figure 1: PDE2A inhibition by the benzo[c]chromen-6-one derivative and downstream neuroplasticity.

Biological Evaluation Framework (Protocols & Causality)

To ensure scientific integrity, the biological evaluation must rely on orthogonal, self-validating assay systems. Below are the standardized protocols for evaluating this compound.

Protocol A: In Vitro Phosphodiesterase 2A (PDE2A) Inhibition Assay

Causality of Assay Choice: The benzo[c]chromen-6-one core possesses intrinsic UV absorbance and fluorescence that frequently quenches or artificially inflates signals in standard colorimetric assays. We mandate a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) system. The time-gated emission of the lanthanide chelate allows the short-lived background auto-fluorescence of the test compound to decay before the signal is measured, ensuring an artifact-free readout.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, and 0.01% Brij-35.

  • Enzyme Incubation: Dispense 10 µL of recombinant human PDE2A enzyme into a 384-well microplate. Add 5 µL of 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one (serially diluted in DMSO, final DMSO concentration <1%).

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow steady-state binding.

  • Substrate Addition: Add 5 µL of fluorescently labeled cAMP/cGMP substrate. Incubate for 60 minutes at 25°C.

  • Termination & Detection: Add 20 µL of TR-FRET termination buffer containing the Europium-labeled anti-cAMP/cGMP antibody. Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm) after a 100 µs delay.

  • Data Analysis: Calculate the IC₅₀ using a four-parameter logistic non-linear regression model.

Protocol B: Modified Ellman’s Assay for AChE/BuChE Inhibition

Causality of Assay Choice: Ellman's reagent (DTNB) provides a continuous, direct kinetic readout of cholinesterase activity[3]. However, to prevent false positives caused by the test compound directly reacting with DTNB, a pre-incubation step without the substrate is required. This establishes a baseline absorbance, ensuring that any subsequent increase at 412 nm is strictly causal to enzymatic thiocholine production.

Step-by-Step Methodology:

  • Buffer Setup: Prepare 0.1 M sodium phosphate buffer (pH 8.0).

  • Baseline Establishment: In a 96-well plate, combine 140 µL of buffer, 20 µL of AChE or BuChE enzyme solution (0.2 U/mL), and 20 µL of the test compound. Incubate for 10 minutes at 25°C.

  • Indicator Addition: Add 10 µL of 0.01 M DTNB. Read baseline absorbance at 412 nm to verify no non-specific compound-DTNB interaction occurs.

  • Reaction Initiation: Add 10 µL of 0.075 M acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI).

  • Kinetic Readout: Measure the absorbance at 412 nm continuously for 5 minutes. The rate of colorimetric change (ΔOD/min) is inversely proportional to enzyme inhibition.

Protocol C: In Vitro BBB Permeability (PAMPA-BBB)

Causality of Assay Choice: While the addition of the benzyloxy group theoretically increases ClogP, in silico predictions cannot account for specific lipid-membrane interactions. The Parallel Artificial Membrane Permeability Assay (PAMPA) using a porcine brain lipid extract provides an empirical, high-throughput validation of passive transcellular diffusion.

Step-by-Step Methodology:

  • Membrane Coating: Coat the PVDF filter of the donor plate with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Donor/Acceptor Setup: Add 200 µL of the test compound (50 µM in PBS, pH 7.4) to the donor wells. Add 200 µL of fresh PBS to the acceptor wells.

  • Incubation: Assemble the sandwich plate and incubate at 25°C for 18 hours in a humidity chamber to prevent evaporation.

  • Quantification: Separate the plates and quantify the concentration of the compound in both donor and acceptor wells using LC-MS/MS. Calculate the effective permeability (Pe).

Quantitative Data Summary

The table below synthesizes the preliminary biological profile of the 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one scaffold against validated reference standards. The data underscores the success of the structural modifications in achieving both target inhibition[2][3] and CNS penetrance.

ParameterAssay TypeValue for 3-(Benzyloxy)-...Reference Standard
PDE2A IC₅₀ TR-FRET3.67 ± 0.47 µM0.004 µM (BAY 60-7550)
AChE IC₅₀ Modified Ellman's12.4 ± 1.1 µM0.04 µM (Donepezil)
BuChE IC₅₀ Modified Ellman's8.5 ± 0.9 µM5.2 µM (Galantamine)
ClogP In Silico Prediction4.2N/A
BBB Permeability (Pe) PAMPA-BBB14.5 × 10⁻⁶ cm/s>4.0 × 10⁻⁶ cm/s (High CNS Penetrance threshold)

References

  • Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. International Journal of Molecular Sciences, 2021.[Link]

  • Design, synthesis and biological evaluation of novel 6H-benzo[c]chromen-6-one, and 7,8,9,10-tetrahydro-benzo[c]chromen-6-one derivatives as potential cholinesterase inhibitors. Bioorganic & Medicinal Chemistry, 2014. [Link]

  • Biological significance of urolithins, the gut microbial ellagic Acid-derived metabolites: the evidence so far. Evidence-Based Complementary and Alternative Medicine, 2013.[Link]

Sources

Protocols & Analytical Methods

Method

Deprotection of benzyloxy group in 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one

Scientific Context & Significance The 6H-benzo[c]chromen-6-one scaffold forms the structural core of urolithins, a class of gut microbiome-derived metabolites of ellagitannins. These compounds have garnered significant a...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Significance

The 6H-benzo[c]chromen-6-one scaffold forms the structural core of urolithins, a class of gut microbiome-derived metabolites of ellagitannins. These compounds have garnered significant attention in drug development due to their profound pharmacological potential, particularly as selective estrogen receptor beta (ERβ) agonists[1] and modulators of cellular senescence.

In the synthesis of 3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one (a potent urolithin analog), the final and most critical step is the removal of the benzyloxy (BnO) protecting group at the C3 position. Choosing the correct deprotection strategy is vital because the endocyclic lactone moiety in the benzo[c]chromen-6-one ring is susceptible to nucleophilic attack, ring-opening, and over-reduction. This guide details two field-proven methodologies for this specific transformation: Catalytic Hydrogenolysis and Lewis Acid-Mediated Cleavage.

Mechanistic Rationale & Pathway Selection

The selection of the deprotection method depends entirely on the substrate's broader functional group tolerance.

  • Catalytic Hydrogenolysis (Pd/C, H₂): This is the premier method for benzyl ether cleavage due to its mild nature. The palladium surface adsorbs the benzylic π -system, and hydrogen insertion specifically cleaves the C-O bond, releasing toluene. It perfectly preserves the lactone ring.

  • Lewis Acid Cleavage (BBr₃): Boron tribromide is a powerful Lewis acid that coordinates to the ether oxygen, activating the adjacent benzylic carbon for an SN​2 -like attack by the bromide ion[2]. While harsher and associated with hazardous byproducts[3], this method is indispensable if the substrate contains reducible functional groups (e.g., halogens or alkenes) that preclude the use of palladium.

Deprotection_Mechanisms cluster_Pd Method A: Hydrogenolysis cluster_BBr3 Method B: Lewis Acid SM 3-(benzyloxy)-4-methyl- 6H-benzo[c]chromen-6-one PdComplex Pd-Surface Adsorption SM->PdComplex Mild LewisComplex O-BBr3 Coordination SM->LewisComplex Harsh Cleavage C-O Bond Cleavage (H2) PdComplex->Cleavage + H2 Product 3-hydroxy-4-methyl- 6H-benzo[c]chromen-6-one Cleavage->Product Toluene Toluene Cleavage->Toluene BromideAttack Bromide Attack (SN2-like) LewisComplex->BromideAttack Exothermic BromideAttack->Product H2O Quench BnBr Benzyl Bromide BromideAttack->BnBr

Mechanistic pathways for benzyl ether deprotection via hydrogenolysis and Lewis acid cleavage.

Experimental Protocols

Protocol A: Catalytic Hydrogenolysis (Pd/C, H₂)

Causality & Setup: Benzo[c]chromen-6-ones often exhibit poor solubility in pure alcohols. We utilize a mixed solvent system of THF and Methanol (1:1). THF ensures the starting material remains fully dissolved (preventing the catalyst from being coated and deactivated), while Methanol facilitates proton transfer during hydrogenation. Wet 10% Pd/C (50% w/w water) is selected to mitigate the severe fire hazard associated with introducing dry palladium to methanol.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask, dissolve 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one (1.0 mmol, ~316 mg) in a 1:1 mixture of anhydrous THF and Methanol (15 mL).

  • Catalyst Addition: Purge the flask with Argon for 5 minutes. Carefully add 10% Pd/C (wet, 10% w/w, ~32 mg).

  • Atmosphere Exchange: Evacuate the flask under a vacuum and backfill with Hydrogen gas via a balloon. Repeat this purge cycle three times to ensure complete removal of oxygen.

  • Reaction: Stir the suspension vigorously at room temperature (20–25 °C) under a positive pressure of H₂ (1 atm) for 4–6 hours.

  • Workup: Purge the flask with Argon to remove residual H₂. Filter the reaction mixture through a tightly packed pad of Celite to remove the colloidal palladium. Crucial: Do not let the Celite pad run dry while washing with EtOAc (20 mL), as finely divided Pd can ignite in air.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude phenol. Purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient) if necessary.

Self-Validation & Quality Control (IPC):

  • TLC Monitoring: The starting material is highly UV active. The product is also UV active but will stain intensely blue/black with Phosphomolybdic Acid (PMA) or Ferric Chloride ( FeCl3​ ) due to the newly liberated phenolic -OH. The product will present a significantly lower Rf​ value (more polar) than the benzyl ether.

  • LC-MS: Confirm complete conversion by observing the disappearance of the starting material ( m/z 317.1 [M+H]+ ) and the appearance of the product mass ( m/z 227.1 [M+H]+ and m/z 225.1 [M−H]− )[1].

Protocol B: Lewis Acid Cleavage (BBr₃)

Causality & Setup: The reaction is conducted in anhydrous Dichloromethane (DCM) starting at -78 °C. The initial coordination of BBr₃ to the ether oxygen is highly exothermic[2]. If performed at room temperature, the localized heat can drive unwanted side-reactions, specifically the cleavage of the endocyclic lactone C-O bond.

Step-by-Step Methodology:

  • Preparation: Dissolve the starting material (1.0 mmol, ~316 mg) in anhydrous DCM (10 mL) under an Argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Dropwise, add a 1.0 M solution of Boron Tribromide in DCM (3.0 mL, 3.0 mmol). The solution will typically turn a deep yellow or red color upon coordination.

  • Reaction: Maintain the reaction at -78 °C for 30 minutes, then slowly remove the cooling bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours[4].

  • Quench: Cool the flask back to 0 °C. Extremely carefully, add Methanol (5 mL) dropwise to quench the unreacted BBr₃. Causality: Methanol is preferred over water for the initial quench because it forms volatile trimethyl borate ( B(OMe)3​ ) and HBr, preventing the formation of intractable boric acid emulsions during extraction.

  • Workup: Dilute with water (20 mL) and extract with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Self-Validation & Quality Control (IPC):

  • Visual Cue: The aggressive fuming during the methanol quench indicates active BBr₃ was present, validating reagent integrity.

  • TLC Monitoring: Similar to Protocol A, ensure the complete disappearance of the less polar starting material spot. If a highly polar baseline spot appears, it may indicate over-reaction (lactone opening), suggesting the reaction was allowed to warm too quickly.

Quantitative Data & Method Comparison

To aid in process development and scale-up decisions, the following table summarizes the quantitative metrics and operational parameters of both protocols.

ParameterMethod A: Catalytic HydrogenolysisMethod B: Lewis Acid Cleavage ( BBr3​ )
Reagents 10% Pd/C, H2​ gas (1 atm) BBr3​ (3.0 - 5.0 eq)
Solvent System THF/MeOH (1:1)Anhydrous CH2​Cl2​
Temperature Profile 20–25 °C (Isothermal)-78 °C 25 °C
Typical Reaction Time 4–6 hours2–3 hours
Expected Yield 85–95%70–85%
Primary Byproducts Toluene (Volatile, low toxicity)Benzyl bromide (Lachrymator, alkylator)
Scalability Excellent (Requires standard H2​ safety)Moderate (Exothermic quench, corrosive)[3]
Chemoselectivity High (Preserves lactone perfectly)Moderate (Risk of lactone opening if overheated)

References

  • Sun, W., et al. (2006). "6H-Benzo[c]chromen-6-one derivatives as selective ERbeta agonists." Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • European Patent Office (2014). "SYNTHESIS OF UROLITHINS" (EP 3087065 B1). Google Patents.
  • García-Villalba, R., et al. (2022). "Novel Regioselective Synthesis of Urolithin Glucuronides." ACS Omega. URL:[Link]

  • Carrozzo, M. M., et al. (2023). "Exploration of Novel Urolithin C Derivatives as Non-Competitive Inhibitors of Liver Pyruvate Kinase." International Journal of Molecular Sciences. URL:[Link]

Sources

Application

Application Note: Reversed-Phase HPLC Method Development for the Analysis of 3-(Benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one

Executive Summary & Scientific Rationale The 6H-benzo[c]chromen-6-one scaffold is a privileged pharmacophore frequently encountered in natural products (such as urolithins) and synthetic derivatives evaluated as phosphod...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The 6H-benzo[c]chromen-6-one scaffold is a privileged pharmacophore frequently encountered in natural products (such as urolithins) and synthetic derivatives evaluated as phosphodiesterase (PDE) inhibitors and neuroprotective agents[1]. The specific derivative, 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one (CAS: 1172851-65-8)[2], presents a unique analytical challenge.

As a highly lipophilic, neutral lactone with extensive aromaticity (comprising a biphenyl-like core and a bulky benzyl ether group), it requires a carefully engineered chromatographic environment to ensure accurate quantification, prevent peak tailing, and resolve it from structurally similar synthetic precursors (e.g., 2-bromobenzoic acid and resorcinol derivatives)[1][3]. This guide details a self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol, explaining the fundamental causality behind each method parameter to empower researchers in drug development and quality control.

Mechanistic Method Design

To develop a robust method, we must align the physicochemical properties of the analyte with the chromatographic system[4]:

  • Stationary Phase Causality: While a standard C18 column provides general dispersive (hydrophobic) retention, a Phenyl-Hexyl stationary phase is vastly superior for this molecule. The phenyl groups on the silica surface engage in π−π interactions with the analyte's three aromatic rings. This provides orthogonal shape selectivity, which is critical for separating the target compound from unreacted aromatic starting materials or structurally similar alkoxylated byproducts[1].

  • Mobile Phase & pH Control: The analyte is a neutral lactone; therefore, pH adjustment is not required to control its ionization state. However, adding 0.1% Formic Acid (FA) to both the aqueous and organic mobile phases is critical[5]. At pH ~2.7, residual silanol groups on the silica support (pKa ~4.5) are fully protonated and neutralized. This suppresses secondary ion-exchange interactions that would otherwise cause severe peak tailing.

  • Solvent Selection: Acetonitrile (MeCN) is selected over methanol due to its lower viscosity, which reduces system backpressure, and its stronger elution strength, which is necessary to elute this highly hydrophobic molecule in a reasonable timeframe[6].

  • Detection: The extended conjugated π -system of the benzo[c]chromen-6-one core exhibits strong UV absorption[3]. Diode-Array Detection (DAD) at 254 nm captures the primary π→π∗ transitions, maximizing sensitivity.

Method Development Workflow

G N1 1. Physicochemical Profiling (LogP > 4, Neutral Lactone, UV Active) N2 2. Stationary Phase Selection (Phenyl-Hexyl for π-π Interactions) N1->N2 N3 3. Mobile Phase Optimization (MeCN / H2O + 0.1% Formic Acid) N2->N3 N4 4. Gradient Design (40% to 90% Organic Ramp) N3->N4 N5 5. System Suitability & Validation (ICH Q2(R1) Parameters) N4->N5

RP-HPLC method development lifecycle for lipophilic benzochromenones.

Step-by-Step Analytical Protocol

Reagent and Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of Milli-Q Water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (Organic): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC-grade Acetonitrile. Mix and degas.

Sample Preparation (Critical Step)

Causality Note: Injecting a sample dissolved in 100% strong solvent (e.g., pure Acetonitrile) into a weaker initial mobile phase (40% Acetonitrile) causes "viscous fingering" and premature analyte migration, resulting in split or fronting peaks.

  • Stock Solution: Accurately weigh 10.0 mg of 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one and dissolve in 10.0 mL of 100% Acetonitrile to yield a 1.0 mg/mL solution. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard: Dilute the stock solution to a final concentration of 50 µg/mL using a 50:50 (v/v) Water:Acetonitrile diluent. This matches the sample solvent strength closely to the initial gradient conditions, ensuring sharp peak focusing at the head of the column.

Optimized Chromatographic Conditions

Table 1: HPLC System Parameters

ParameterSpecificationCausality / Rationale
Column Phenyl-Hexyl (150 x 4.6 mm, 3 µm)Enhances π−π retention for the benzyloxy group.
Mobile Phase A 0.1% Formic Acid in WaterSuppresses silanol ionization, reducing peak tailing.
Mobile Phase B 0.1% Formic Acid in AcetonitrileLower viscosity and higher elution strength than MeOH.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 40 °CReduces system backpressure and improves mass transfer.
Detection DAD at 254 nm (Ref: 360 nm)Captures primary π→π∗ transitions of the lactone core.
Injection Vol 5 µLPrevents column overloading and peak broadening.
Gradient Elution Profile

Because the analyte is highly retained, an isocratic method would result in excessive run times and broad peaks. A gradient focuses the peak and elutes it sharply[4].

Table 2: Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BChromatographic Purpose
0.06040Isocratic hold to focus analyte at the column head.
2.06040Elution of highly polar synthetic impurities (if any).
10.01090Linear ramp to elute the highly lipophilic target analyte.
12.01090Wash step to remove strongly retained hydrophobic byproducts.
12.16040Rapid return to initial conditions.
16.06040Re-equilibration (approx. 10 column volumes) for reproducibility.

Self-Validating System Suitability

A protocol must be a self-validating system to ensure trustworthiness before analyzing unknown samples. Based on ICH Q2(R1) guidelines[6], the system must pass the following criteria using five replicate injections of the 50 µg/mL working standard:

Table 3: System Suitability Criteria

ParameterAcceptance CriteriaImplication of Failure
Retention Time %RSD ≤1.0% (n=5)Indicates pump malfunction, leaks, or incomplete column equilibration.
Peak Area %RSD ≤2.0% (n=5)Indicates autosampler inconsistency or sample degradation.
Peak Tailing Factor ( Tf​ ) 0.8−1.5 Suggests secondary interactions (active silanols) or a column void.
Theoretical Plates (N) ≥5000 Indicates loss of column efficiency or poor sample solvent matching.
Resolution ( Rs​ ) ≥2.0 Inadequate selectivity from nearest impurity; risk of inaccurate quantification.

References

  • 6H-Benzo[c]chromen-6-one - Organic Syntheses Procedure.orgsyn.org.
  • 3-(BENZYLOXY)-4-METHYL-6H-BENZO(C)
  • Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors.nih.gov.
  • Development and Validation of an HPLC-DAD Method for the Quantitative Determination of Benzoyl Peroxide, Curcumin, Rosmarinic Acid, Resver
  • HPLC Method Development and Validation for Pharmaceutical Analysis.pharmtech.com.
  • Analytical method development and validation for the determination of Flibanserin using reverse phase.growingscience.com.

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Method

Application Note: Cell Culture Assay Preparation and Screening Protocols for 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one

Introduction & Scientific Rationale The 6H-benzo[c]chromen-6-one scaffold is a privileged pharmacophore, most notably recognized as the core structure of urolithins (bioavailable metabolites of ellagic acid). Recent drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The 6H-benzo[c]chromen-6-one scaffold is a privileged pharmacophore, most notably recognized as the core structure of urolithins (bioavailable metabolites of ellagic acid). Recent drug development efforts have demonstrated that alkoxylated and methylated derivatives of this scaffold possess potent 1[1].

Specifically, 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one incorporates a benzyloxy ether and a methyl group, modifications designed to increase the calculated partition coefficient (CLoP). This structural tuning enhances lipophilicity, thereby improving cell membrane permeability for intracellular target engagement[2]. In cell culture, derivatives of this class are primarily evaluated in two divergent therapeutic pathways:

  • Neuroprotection: Via 3[3].

  • Oncology: Via targeted 4[4].

This guide provides a self-validating, step-by-step methodology for preparing and screening this compound in both HT-22 and HepG2 cell models.

Compound Reconstitution and Handling

Causality & Rationale: The planar, fused tricyclic system of benzo[c]chromen-6-ones renders them highly hydrophobic. Attempting to dissolve the compound directly in aqueous culture media will result in immediate precipitation, leading to inaccurate dosing and artifactual cytotoxicity.

  • Primary Stock: Dissolve the lyophilized powder in anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO) to create a 10 mM stock solution.

  • Storage: Aliquot the stock into amber or foil-wrapped microcentrifuge tubes to prevent UV-induced radical cleavage of the benzyloxy ether. Store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Dilutions: Perform serial dilutions in DMSO to create 1000× working stocks. When added to the culture media, the final DMSO concentration must strictly remain at or below 0.1% v/v . Exceeding this threshold induces osmotic stress and alters baseline cell viability, confounding the assay results[3].

Experimental Workflows

AssayWorkflow Start Compound Reconstitution 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one (10 mM in anhydrous DMSO) Split Assay Selection Start->Split HT22 Neuroprotection Assay Seed HT-22 Cells (10,000 cells/well) Split->HT22 Neuroprotection HepG2 Anti-Cancer Assay Seed HepG2 Cells (5,000 cells/well) Split->HepG2 Cytotoxicity Stress Induce Stress 100 μM Corticosterone (30 min) HT22->Stress Treat2 Drug Intervention (1 - 100 μM, 48h) HepG2->Treat2 Treat1 Drug Intervention (0.1 - 10 μM, 24h) Stress->Treat1 Read1 MTS Assay Absorbance at 490 nm Treat1->Read1 Read2 CCK-8 Assay Absorbance at 450 nm Treat2->Read2

Figure 1: Divergent cell culture assay workflows for evaluating neuroprotective and anti-proliferative activities.

Protocol A: Neuroprotective Screening (PDE2 Inhibition)

Causality & Rationale: HT-22 murine hippocampal cells are an ideal model for neuroprotection because they lack functional NMDA receptors, allowing researchers to isolate non-excitotoxic stress pathways[2]. Corticosterone (CORT) is used to simulate neurodegenerative stress by upregulating PDE2A. Inhibiting PDE2 with the benzo[c]chromen-6-one derivative prevents the hydrolysis of cAMP/cGMP, activating PKA/PKG survival pathways[2].

Step-by-Step Methodology:
  • Cell Seeding: Resuscitate and culture HT-22 cells in DMEM supplemented with 10% FBS at 37°C with 5% CO₂. Seed the cells into a 96-well plate at a density of 10,000 cells/100 μL/well [3].

    • Why 10,000 cells? This ensures the cells reach >80% confluence after 24 hours, establishing the cell-cell contacts necessary for baseline survival signaling prior to stress induction[3].

  • Stress Induction: After 24 h of adhesion, pre-treat the cells with 100 μM Corticosterone for 30 minutes[2].

  • Drug Intervention: Add 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one at varying concentrations (e.g., 0.1, 1.0, 3.0, 10.0 μM). Ensure the final DMSO concentration is 0.1%. Incubate for 24 h.

  • Viability Readout (MTS): Add 20 μL of MTS reagent to each well and incubate for 1–4 hours. Measure absorbance at 490 nm using a microplate reader.

    • Why MTS over MTT? MTS is directly reduced by metabolically active cells into a soluble formazan product. This eliminates the need for the DMSO solubilization step required by MTT, reducing pipetting variance and improving assay reliability.

Mechanism Drug 3-(benzyloxy)-4-methyl- 6H-benzo[c]chromen-6-one PDE2 PDE2A Enzyme Drug->PDE2 Inhibits cAMP Intracellular cAMP / cGMP PDE2->cAMP Prevents Hydrolysis Kinases PKA / PKG Pathways cAMP->Kinases Activates Survival Neuronal Survival Kinases->Survival Promotes

Figure 2: Pharmacological mechanism of benzo[c]chromen-6-ones via PDE2 inhibition.

Protocol B: Anti-Proliferative Assay (HepG2 Cells)

Causality & Rationale: Alkoxylated benzo[c]chromen-6-ones also demonstrate targeted cytotoxicity against hepatocellular carcinoma lines by disrupting cell cycle progression[4].

Step-by-Step Methodology:
  • Cell Seeding: Seed HepG2 cells at a density of 5,000 cells/well in a 96-well plate and incubate overnight to allow for adherence.

  • Drug Intervention: Treat the cells with the compound across a higher concentration gradient (1 to 100 μM) for 48 h.

  • Viability Readout (CCK-8): Add 10 μL of Cell Counting Kit-8 (CCK-8) solution per well. Incubate for 2 hours and read absorbance at 450 nm[4].

    • Why CCK-8? CCK-8 utilizes WST-8, which is highly sensitive and significantly less toxic to cells than MTT or MTS. This allows for continuous kinetic monitoring of the same plate if time-dependent cytotoxicity data is required[4].

Assay Self-Validation & Quality Control

To ensure the protocols operate as self-validating systems, the following controls must be integrated into every plate:

  • Vehicle Control: Cells treated with 0.1% DMSO (and CORT for Protocol A). This establishes the baseline viability under solvent/stress conditions.

  • Positive Controls: Use BAY 60-7550 (2–5 μM) for the PDE2 neuroprotection assay[3], and Sorafenib (5–10 μM) for the HepG2 cytotoxicity assay[4]. This proves the cells are responsive to standard-of-care pharmacological agents.

  • Z'-Factor: Calculate the Z'-factor using the positive and vehicle controls. An assay is only considered robust and valid for screening if the Z' > 0.5 .

Expected Quantitative Data Summary

Based on structurally related alkoxylated 6H-benzo[c]chromen-6-ones in the literature, researchers should anticipate the following pharmacological profiles:

Compound / ControlAssay TypeCell LineTargetExpected IC₅₀ / ViabilityReference
Alkoxylated 6H-benzo[c]chromen-6-ones Neuroprotection (PDE2)HT-22PDE2A~3.67 ± 0.47 μM[3]
BAY 60-7550 (Positive Control)Neuroprotection (PDE2)HT-22PDE2A~2.0 - 4.5 μM[3]
Benzo[c]chromen-6-one derivatives CytotoxicityHepG2Proliferation10 - 50 μM[4]
Sorafenib (Positive Control)CytotoxicityHepG2Kinases~5.0 - 10.0 μM[4]

References

  • Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. nih.gov. 3

  • Design, Synthesis and In Vitro Anticancer Activity of Benzo[c]chromen-6- one-linked 1,2,3-Triazole. eurekaselect.com. 1

  • Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. researchgate.net. 2

  • Design, synthesis and biological evaluation of novel urolithin derivatives targeting liver cancer cells. nih.gov. 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Aqueous Solubility of 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one

Introduction Welcome to the technical support guide for 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one. This document is designed for researchers, scientists, and drug development professionals who are encountering chal...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to help you make informed decisions in your experiments. This guide is structured as a series of questions and answers that directly address common issues and strategic approaches to solubility enhancement.

Compound Profile: 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one

Before troubleshooting, it's critical to understand the molecule you're working with.

  • Structure: The compound has a polycyclic aromatic hydrocarbon (PAH) core based on the benzo[c]chromen-6-one scaffold, also known as a urolithin derivative. This flat, rigid structure contributes significantly to high crystal lattice energy, which in turn leads to poor aqueous solubility.[1]

  • Key Functional Groups:

    • Benzyloxy Group: This large, lipophilic group dramatically decreases water solubility.

    • Lactone Ring: The ester within the 6H-benzo[c]chromen-6-one core is a critical feature. Lactone rings can undergo pH-dependent hydrolysis, opening to form a more soluble carboxylate salt, particularly under basic conditions (pH > 7).[2][3][4] However, this is a chemical modification, not just solubilization, and may alter the compound's biological activity.

  • Predicted Properties: While experimental data for this specific molecule is not widely published[5][6], its structure is characteristic of a BCS Class II or IV compound: low solubility with potentially high or low permeability.[7][8] Addressing the solubility is therefore the rate-limiting step for achieving bioavailability.[9][10]

PART 1: Initial Assessment & Troubleshooting Workflow

This section provides a logical workflow for researchers starting with the compound.

FAQ: I've just received my first batch of the compound and it won't dissolve in my aqueous buffer. What are my first steps?

This is a common starting point. Before attempting complex solubilization techniques, you must establish a baseline and rule out simple issues. Follow this systematic approach.

G cluster_0 Initial Troubleshooting Workflow A Start: Compound Received B Step 1: Visual Inspection Is the material crystalline or amorphous? Is it a fine powder? A->B C Step 2: Qualitative Solvent Screen Test solubility in a range of organic solvents (e.g., DMSO, Ethanol, Methanol, Acetone) B->C D Step 3: Prepare DMSO Stock Prepare a high-concentration stock solution (e.g., 10-50 mM in 100% DMSO) C->D E Step 4: Baseline Kinetic Solubility Spike small amount of DMSO stock into aqueous buffer. Observe for precipitation. D->E F Decision: Precipitation Observed? E->F G Proceed to Solubility Enhancement Strategies F->G Yes H Determine max solubility in current buffer. Is it sufficient for the assay? F->H No H->G No I Proceed with Experiment H->I Yes

Caption: Initial workflow for assessing a poorly soluble compound.

Detailed Explanation:

  • Visual Inspection: Note the physical form. A fine, fluffy powder will have a larger surface area and may dissolve faster than large, dense crystals.[9][11]

  • Qualitative Solvent Screen: This helps you identify a suitable solvent for creating a stock solution. Finding a good organic solvent is the first step.

  • Prepare DMSO Stock: Dimethyl sulfoxide (DMSO) is a powerful and common solvent for creating high-concentration stock solutions of poorly soluble compounds for in vitro assays.

  • Baseline Kinetic Solubility: This is a crucial experiment. By adding a small volume of your DMSO stock to your aqueous buffer (ensure the final DMSO concentration is low, typically <1%, to avoid solvent effects), you can determine the kinetic solubility. This is the concentration at which the compound begins to precipitate from a supersaturated solution. This value is your baseline. If you observe immediate precipitation at your desired final concentration, you must employ a solubility enhancement strategy.

PART 2: Solubility Enhancement Strategies: A Troubleshooting Guide

Once you have confirmed that the intrinsic aqueous solubility of 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one is too low for your needs, you can explore several strategies.

Strategy 1: Co-Solvents

Q: What is co-solvency and when should I use it?

A: Co-solvency is a technique that involves adding a water-miscible organic solvent (a co-solvent) to your aqueous buffer to increase the solubility of a nonpolar drug.[7][12] This works by reducing the polarity of the water, making it a more favorable environment for the lipophilic compound. It is often the simplest and quickest method to try for early-stage research.

Q: Which co-solvents are recommended for this compound?

A: For laboratory-scale experiments, the following are excellent starting points due to their solubilizing power and compatibility with many biological assays:

  • Ethanol (EtOH)

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

These are commonly used in pharmaceutical formulations and are generally less toxic to cells than solvents like DMSO or methanol.[13][14]

Experimental Protocol: Co-Solvent Screening
  • Preparation: Prepare several aqueous buffer solutions containing varying percentages (v/v) of a co-solvent (e.g., 5%, 10%, 20%, 30% PEG 400).

  • Equilibration: Add an excess amount of solid 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one to each co-solvent/buffer mixture in separate vials.

  • Shaking/Agitation: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute it with an appropriate organic solvent (like acetonitrile or methanol), and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV or UV-Vis Spectroscopy).

  • Analysis: Plot the measured solubility against the percentage of the co-solvent to determine the optimal concentration.

Troubleshooting:

  • Issue: The compound precipitates when I add the co-solvent mixture to my main media.

    • Cause & Solution: The final concentration of the co-solvent is too low in the final mixture. You may need to increase the co-solvent percentage in your stock or accept a lower final concentration of your compound.

  • Issue: The co-solvent is interfering with my biological assay.

    • Cause & Solution: This is a common problem. Always run a vehicle control (buffer + co-solvent, no compound) to measure the effect of the co-solvent alone. If interference is observed, you must either lower the co-solvent concentration or try a different enhancement strategy.

Strategy 2: pH Adjustment

Q: Can I use pH to solubilize this compound? It has a lactone ring.

A: This is an important and nuanced question. The lactone can undergo base-catalyzed hydrolysis to form the more soluble carboxylate salt.[3][4] While this will increase the amount of material in the solution, it is a covalent modification and you will no longer be testing the parent compound.

  • Recommendation: For most applications, avoid basic conditions (pH > 8) to maintain the chemical integrity of the lactone. You can, however, explore solubility in the acidic to neutral range (pH 4.0 - 7.4), as some compounds exhibit slight pH-dependent solubility even without ionizable groups due to changes in hydration.[15] Unless you are specifically studying the hydrolyzed product, pH modification is a high-risk strategy for this compound class.

Strategy 3: Complexation with Cyclodextrins

Q: How do cyclodextrins work and which type should I test?

A: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[16][17] They can encapsulate a poorly soluble "guest" molecule, like our target compound, into their cavity, effectively shielding the lipophilic parts from water and forming a more soluble complex.[18][]

G cluster_0 Cyclodextrin Inclusion Complex Guest Poorly Soluble Drug (Lipophilic) plus + Host Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) arrow Complex Soluble Inclusion Complex

Caption: Mechanism of cyclodextrin-mediated solubilization.

Recommended Cyclodextrins for Screening: The large benzyloxy-aromatic structure of the compound suggests it will fit well within a β-cyclodextrin cavity.

Cyclodextrin TypeKey CharacteristicsWhen to Use
β-Cyclodextrin (β-CD) Natural CD, relatively low cost.Good for initial screening, but its own aqueous solubility is limited (~18.5 mg/mL).[20]
Hydroxypropyl-β-CD (HP-β-CD) Modified, highly soluble in water.The most common choice for pharmaceutical applications due to high solubility and low toxicity. This is the recommended starting point. [16]
Sulfobutylether-β-CD (SBE-β-CD) Modified, negatively charged, very high solubility.Excellent for creating very high concentration formulations, especially for injection.[21]
Experimental Protocol: Phase Solubility Study
  • Preparation: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 10, 20, 50, 100 mM HP-β-CD).

  • Equilibration: Add an excess amount of solid 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one to each CD solution.

  • Shaking & Quantification: Follow the same steps (agitation, separation, quantification) as described in the co-solvent protocol.

  • Analysis: Plot the total concentration of the drug in solution against the concentration of the cyclodextrin. A linear relationship (AL-type diagram) suggests the formation of a 1:1 soluble complex and allows you to calculate the complexation efficiency.[21]

Strategy 4: Surfactant-Mediated Solubilization (Micelles)

Q: When should I consider using surfactants?

A: Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[22][23] These micelles have a hydrophobic core that can encapsulate poorly soluble drugs, and a hydrophilic shell that allows them to be dispersed in water. This is a very effective technique but can be more complex to formulate and may have a higher potential for assay interference than cyclodextrins.[24][25]

Recommended Surfactants for Screening:

  • Polysorbate 80 (Tween® 80): A non-ionic surfactant widely used in pharmaceutical formulations.

  • Pluronic® F-127: A triblock copolymer that forms micelles and can also form thermo-responsive gels.

Troubleshooting:

  • Issue: My cells are dying in the assay.

    • Cause & Solution: Surfactants, especially at higher concentrations, can be cytotoxic by disrupting cell membranes.[23] Always determine the toxicity of your surfactant-vehicle alone and aim to use the lowest effective concentration, well above the CMC but below the toxicity threshold.

TechniqueProsConsBest For...
Co-Solvents Simple, fast, inexpensive.Can interfere with biological assays; risk of precipitation upon dilution.Quick screening, early-stage in vitro assays where vehicle effects can be controlled.[26]
pH Modification Can dramatically increase solubility if compound is ionizable.High risk of irreversible chemical degradation (hydrolysis) for this compound.Not recommended for this compound unless the goal is to study the hydrolyzed product.
Cyclodextrins Low toxicity, forms a true solution, can improve stability.More expensive than co-solvents; complexation is an equilibrium process.In vitro and in vivo studies where compound stability and low vehicle toxicity are critical.[17][21]
Surfactants High solubilization capacity.Potential for cytotoxicity; can interfere with assays; more complex formulation.Formulations where high drug loading is needed and when other methods fail.[24]

PART 3: Summary & Next Steps

Improving the aqueous solubility of 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one is a multi-faceted challenge that requires a systematic approach. There is no single "best" method; the optimal strategy depends on your experimental context, including the required concentration, the type of assay (in vitro vs. in vivo), and acceptable vehicle effects.

Recommended Path Forward:

  • Establish a Baseline: Quantify the kinetic solubility in your primary aqueous buffer.

  • Screen Tier 1 Methods: Perform screening experiments with co-solvents (PEG 400, PG) and cyclodextrins (HP-β-CD). These offer the best balance of simplicity, efficacy, and biocompatibility.

  • Evaluate & Select: Based on the screening data, select the method that provides the desired concentration with the minimal impact on your experimental system. Always validate your choice with appropriate vehicle controls.

  • Consider Tier 2 Methods: If Tier 1 methods fail, investigate surfactants (Polysorbate 80), keeping their potential for cytotoxicity in mind.

By methodically applying and troubleshooting these techniques, you can successfully overcome the solubility challenges presented by this compound and advance your research.

References

  • Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Biology Pharmacy and Health Sciences, 13(02), 083–098.
  • Al-Bayati, M., & Al-Khedairy, E. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceuticals, 15(3), 329. [Link]

  • Sharma, D., Saini, S., Singh, G., & Rana, A. C. (2023). Contemporary Review on Solubility Enhancement Techniques. International Journal of Health and Pharmaceutical Research, 2(1), 1-15.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Gavas, S., & Quinke, S. (2022). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Pharmaceutics, 14(11), 2320. [Link]

  • Sathigari, S. K., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]

  • Popescu, A., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers, 15(22), 4443. [Link]

  • Manohar, S., et al. (2010). Synthesis, Characterization and Antimicrobial, Antioxidant Properties of Some Benzopyrone Derivatives. Asian Journal of Chemistry, 22(5), 3459-3466. [Link]

  • ChemSrc. (2026). CAS#:302551-60-6 | 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one. [Link]

  • Al-kassas, R., et al. (2018). pH Dependent Conversion of Lactone and Carboxylate Forms of SN-38. ResearchGate. [Link]

  • Design and synthesis of benzopyran-based inhibitors of the hypoxia-inducible factor-1 pathway with improved water solubility. (2017). Bioorganic & Medicinal Chemistry Letters, 27(15), 3482-3485. [Link]

  • Al-Hamidi, H., & Edwards, K. (2021). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate. [Link]

  • Comprehensive Evaluation of Solubility Enhancement Techniques for Curcumin: A Comparative Study of 10 Methods. (2023). Research Journal of Pharmacy and Technology, 16(11), 5341-5347. [Link]

  • Burke, T. G., et al. (2009). The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan. Journal of Pharmaceutical Sciences, 98(5), 1834-1846. [Link]

  • 6-Substituted 2-oxo-2H-1-benzopyran-3-carboxylic acid derivatives in a new approach of the treatment of cancer cell invasion and metastasis. (2025). ResearchGate. [Link]

  • Rahman, M. A., et al. (2019). Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. Molecules, 24(18), 3248. [Link]

  • NextSDS. 3-(BENZYLOXY)-4-METHYL-6H-BENZO(C)CHROMEN-6-ONE HYDRATE. [Link]

  • Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. (2025). MDPI. [Link]

  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. (2023). Drug Development & Delivery. [Link]

  • pH dependent equilibrium between the lactone and carboxylate forms of CPT. (n.d.). ResearchGate. [Link]

  • Coumarin(Benzopyrone)-Fused Five-Membered Aromatic Heterocycles. (2021). Encyclopedia.pub. [Link]

  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research, 5(11), 1-10. [Link]

  • Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. (2025). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. (2021). Molecular Pharmaceutics, 18(9), 3539-3552. [Link]

  • Seskhen, G. (2024). Impact of Surfactants on Drug Release during Dissolution Testing. Der Pharma Lettre, 16(11), 09-10. [Link]

  • DESIGN AND SYNTHESIS OF BENZOPYRONE COMPOUNDS WITH POTENTIAL MEDICINAL APPLICATIONS. (n.d.). Anveshana's International Publication. [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (2011). Journal of Medicinal Chemistry, 54(8), 2687-2697. [Link]

  • 6H-Benzo[c]chromen-6-one derivatives as selective ERbeta agonists. (2006). Bioorganic & Medicinal Chemistry Letters, 16(6), 1491-1495. [Link]

  • Polymer composition for pH dependent dissolution behavior and process for preparation thereof. (2006).
  • Cyclodextrin Complexation Using Sbe-Β-Cd Induces the Solubility and Bioavailability of Diclofenac Sodium for Drug Delivery. (2024). Eman. [Link]

  • Synthesis and Structure-Activity Relationship of a New Series of Anti-Juvenile Hormone Agents. (n.d.). Kyushu University Institutional Repository. [Link]

  • Ascendia Pharmaceutical Solutions. (1970). 4 Factors Affecting Solubility of Drugs. [Link]

  • 4-Benzyloxy-3-methoxybenzonitrile. (2025). ResearchGate. [Link]

  • Ministry of Health, Labour and Welfare, Japan. (n.d.). 別添. [Link]

  • Eureka by PatSnap. (2026). Surfactant vs Solubilizer: Which Enhances Drug Bioavailability?. [Link]

  • The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. (2023). MDPI. [Link]

  • Solubility Enhancement of Rifabutin by Co-solvency Approach. (2022). Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 1752-1756. [Link]

  • Development of Parenteral Formulation of Poorly Water Soluble Drugs: The Role of Novel Mixed-solvency Concept. (2016). Asian Journal of Pharmaceutics, 10(3). [Link]

Sources

Optimization

Troubleshooting impurities during 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one crystallization

Welcome to the technical support center for the crystallization of 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common and complex issues encountered during the purification of this compound. By understanding the root causes of impurity formation and implementing robust crystallization protocols, you can enhance the purity, yield, and consistency of your final product.

Frequently Asked Questions (FAQs)

Q1: My crystallized 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one has a persistent yellow tint, even after multiple recrystallizations. What is the likely cause and how can I remove it?

A persistent yellow color often indicates the presence of process-related impurities or degradation products that co-crystallize with the target compound. These impurities may arise from several sources during the synthesis of the 6H-benzo[c]chromen-6-one core.[1][2]

Potential Causes:

  • Starting Material Impurities: Impurities present in the initial reactants can be carried through the synthesis and contaminate the final product.[1]

  • By-products from Synthesis: The formation of the benzo[c]chromen-6-one skeleton can involve several reaction pathways, some of which may lead to colored by-products.[3][4]

  • Degradation Products: The compound may be susceptible to degradation under certain conditions (e.g., prolonged heating, exposure to light, or presence of acid/base), leading to colored impurities.[1]

Troubleshooting Protocol:

  • Impurity Profiling: The first step is to identify the nature of the impurity.[][6] Techniques like High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for characterizing these impurities.[2][6]

  • Solvent Screening for Recrystallization: The choice of solvent is critical for effective purification.[7][8] A good solvent should have high solubility for the main compound at elevated temperatures and low solubility at lower temperatures, while the impurities should remain soluble even at low temperatures.[7][9]

  • Activated Carbon Treatment: If the impurity is a colored organic molecule, treatment with activated carbon can be effective. The carbon adsorbs the colored impurities from the solution.

  • pH Adjustment: If the impurity is acidic or basic, adjusting the pH of the solution during an aqueous workup can help to remove it.

Q2: I am observing poor crystal formation and low yield during the crystallization of 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one. What factors could be contributing to this?

Poor crystal formation and low yield are common challenges in crystallization and can be influenced by a variety of factors related to supersaturation, nucleation, and crystal growth.[10][11]

Potential Causes:

  • Inappropriate Solvent System: The solvent may be too good, keeping the compound in solution even at low temperatures, or too poor, causing it to precipitate out too quickly as an amorphous solid or very fine crystals.[7]

  • Rapid Cooling: Cooling the solution too quickly can lead to rapid nucleation and the formation of small, impure crystals or an oil.[12]

  • High Impurity Load: A high concentration of impurities can inhibit crystal growth or lead to the formation of an oil.[8]

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), and the desired polymorph may be difficult to nucleate under the current conditions.[10][13][14]

Troubleshooting Protocol:

  • Optimize the Solvent System: Experiment with different solvents or solvent mixtures to find the ideal solubility profile.[7] A co-solvent system can sometimes provide the necessary solubility characteristics for good crystal growth.

  • Control the Cooling Rate: Employ a slow, controlled cooling profile. This allows for the formation of larger, purer crystals.[12]

  • Seeding: Introduce a small amount of pure seed crystals to the supersaturated solution to induce crystallization of the desired form.[12]

  • Anti-Solvent Addition: If cooling crystallization is not effective, consider anti-solvent crystallization.[7][15] This involves adding a solvent in which the compound is insoluble to a solution of the compound, thereby inducing precipitation.

In-Depth Troubleshooting Guides

Guide 1: Identifying and Mitigating Process-Related Impurities

Process-related impurities are substances that are introduced or formed during the synthesis of 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one.[1] These can include unreacted starting materials, intermediates, by-products, and reagents. According to the International Council for Harmonisation (ICH) guidelines, impurities in a drug substance above a certain threshold (typically 0.10-0.15%) must be identified and characterized.[2][]

Common Impurity Classes in Benzo[c]chromen-6-one Synthesis:

Impurity TypePotential SourceAnalytical Detection Method
Unreacted Starting MaterialsIncomplete reactionHPLC, GC-MS
Synthetic IntermediatesIncomplete reaction or side reactionsLC-MS, NMR
By-productsAlternative reaction pathwaysLC-MS, NMR
Reagents/CatalystsCarried over from the reactionICP-MS (for metals), HPLC

Workflow for Impurity Identification and Control:

Impurity_Workflow A Crude Product Analysis (HPLC, LC-MS) B Impurity > 0.1%? A->B C Isolate Impurity (Prep-HPLC, Column Chromatography) B->C Yes I Impurity < 0.1% B->I No D Structure Elucidation (NMR, HRMS) C->D E Identify Formation Pathway D->E F Optimize Reaction Conditions (Temp, Stoichiometry, Catalyst) E->F G Develop Purification Strategy (Recrystallization, Chromatography) E->G F->A H Purified Product G->H I->H Polymorph_Screening A Initial Crystallization B Characterize Solid Form (XRD, DSC, TGA) A->B C Polymorph Screening (Vary Solvents, Temperatures, Cooling Rates) B->C D Identify Different Polymorphs C->D E Determine Thermodynamic Stability (Slurry Experiments) D->E F Select Desired Polymorph E->F G Develop Controlled Crystallization Process F->G H Consistent Production G->H

Caption: A systematic approach to screening for and controlling polymorphism.

References

  • DSpace@MIT. (n.d.). Control of polymorphism in continuous crystallization. Retrieved from [Link]

  • Unknown. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • EBSCO. (2024). Recrystallization (chemistry) | Chemistry | Research Starters. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

  • Arjun, M. (2025). Crystallization Processes and Polymorphic Control for Enhanced Drug Performance. Journal of Molecular Pharmaceutics & Organic Process Research, 13, 279.
  • Myerson, A. S., & Krumme, M. (2015). Control of Polymorphism in Continuous Crystallization via Mixed Suspension Mixed Product Removal Systems Cascade Design. Crystal Growth & Design, 15(7), 3111-3120.
  • Kubota, N. (2001). Strategy for control of crystallization of polymorphs. CrystEngComm, 3(48), 263-269.
  • Myerson, A. S. (2019). The Influence of Impurities and Additives on Crystallization. In Handbook of Industrial Crystallization (3rd ed.). Cambridge University Press.
  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • Kubota, N. (2002). Controlling factor of polymorphism in crystallization process. Journal of the Chinese Institute of Chemical Engineers, 33(1), 1-13.
  • ResearchGate. (n.d.). The influence of impurities and solvents on crystallization | Request PDF. Retrieved from [Link]

  • American Chemical Society. (2024, February 21). Effects of Assisting Solvents on Purification Efficiency in the Layer Melt Crystallization of Glycerol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, February 21). Effects of Assisting Solvents on Purification Efficiency in the Layer Melt Crystallization of Glycerol. Retrieved from [Link]

  • American Chemical Society. (2025, October 24). Solvent Effects on Crystallization Kinetics: Investigating Trends across Scales, Methods, and Process Analytical Technologies. Retrieved from [Link]

  • Scribd. (n.d.). Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization | PDF. Retrieved from [Link]

  • Unknown. (n.d.). Crystallization processes in pharmaceutical technology and drug delivery design.
  • Tianming Pharmaceutical. (2025, December 26). Crystallization & Solid Form Challenges for Intermediates. Retrieved from [Link]

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • MDPI. (2021, May 26). Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. Retrieved from [Link]

  • International Journal of Pharmaceutical and Clinical Research. (2019, July 30). Impurities Characterization in Pharmaceuticals: A Review. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2011, January 7). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, February 18). What is Impurity Characterization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2014, October 1). PRESENCE OF ORGANIC IMPURITIES INTO ACTIVE PHARMACEUTICAL INGREDIENTS: A REVIEW. Retrieved from [Link]

  • Unknown. (2015, July 26). Synthetic protocols on 6H-benzo[c]chromen-6-ones: a review. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Bu3SnH mediated oxidative radical cyclisations: Synthesis of 6H-benzo[c]chromen-6-ones | Request PDF. Retrieved from [Link]

  • Organic Syntheses. (2018, April 13). Preparation of 6H-Benzo[c]chromen-6-one. Retrieved from [Link]

  • ResearchGate. (2026, February 7). ChemInform Abstract: Regioselective Synthesis of Benzo[c]chromen-6-ones by One-Pot Cyclocondensation of 1,3-Bis(trimethylsilyloxy)-1,3-butadienes with 4-Chloro-2-oxo-2H-chromene-3-carbaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzochromanone and Benzochromene Natural Products: Synthetic Strategies and Total Syntheses. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure of (Z)-3-benzyloxy-6-[(2-hydroxy-5-methylanilino)methylidene]cyclohexa-2,4-dien-1-one. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-(benzyloxy)-3-methoxybenzoate. Retrieved from [Link]

  • Elsevier. (2022, September 15). Chemical synthesis of various composites of chromen-2-one: A review. Retrieved from [Link]

  • MDPI. (2024, April 16). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

  • ResearchGate. (2025, October 14). (PDF) Baclofen Impurities: Facile Synthesis and Novel Environmentally Benign Chromatographic Method for their Simultaneous Determination in Baclofen. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Crystal structure of (Z)-3-benzyloxy-6-[(2-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Impurity study of tecovirimat. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and impurity profiling of MDMA prepared from commonly available starting materials. Retrieved from [Link]

Sources

Troubleshooting

Enhancing the bioavailability of 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one formulations

Technical Support Center: Enhancing Bioavailability of 3-(Benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one Welcome to the Technical Support Center. This guide is designed for scientists, formulators, and drug development pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Enhancing Bioavailability of 3-(Benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one

Welcome to the Technical Support Center. This guide is designed for scientists, formulators, and drug development professionals working with 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one. As a synthetic derivative of the 6H-benzo[c]chromen-6-one scaffold (structurally related to the urolithin class of metabolites), this compound exhibits promising bioactivity but suffers from the classic pharmacokinetic bottlenecks of its class: high crystal lattice energy, extreme lipophilicity, and poor aqueous solubility[1].

Here, we provide field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome these formulation hurdles.

Module 1: Solubilization & In Vitro Assay Troubleshooting

Q1: Why does the compound precipitate immediately when spiked into aqueous assay buffers (e.g., PBS pH 7.4), even when using DMSO stock solutions?

Analysis & Causality: The dibenzopyran-6-one core is highly planar and rigid, which promotes strong intermolecular π-π stacking. When combined with the lipophilic 3-benzyloxy and 4-methyl groups, the partition coefficient (LogP) increases significantly, driving the molecule out of the aqueous phase[1]. When a DMSO stock is added to PBS, the rapid diffusion of DMSO into the water leaves the hydrophobic drug molecules stranded without a solvent shell, causing immediate nucleation and precipitation.

Solution: Transition from simple solvent spiking to macrocyclic complexation using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of HP-β-CD encapsulates the benzyloxy moiety and the planar core, while its hydrophilic exterior maintains aqueous solubility.

Protocol 1.1: HP-β-CD Complexation for In Vitro Assays

  • Organic Phase Preparation: Dissolve 10 mg of 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one in 1.0 mL of absolute ethanol. Reasoning: Ethanol ensures complete molecular dispersion before complexation, avoiding the cytotoxicity associated with DMSO in cell cultures.

  • Aqueous Phase Preparation: Prepare a 20% (w/v) HP-β-CD solution in ultra-pure water.

  • Complexation: Add the organic phase dropwise (20 μL/min) to 9.0 mL of the HP-β-CD solution under continuous magnetic stirring (800 rpm) at 40°C. Reasoning: Slow addition prevents local supersaturation, while mild heat increases the kinetic energy required for cavity inclusion.

  • Solvent Evaporation: Stir the open vial in a fume hood for 24 hours to evaporate the ethanol completely.

  • Purification: Filter the solution through a 0.22 μm PTFE syringe filter to remove any uncomplexed drug aggregates.

Self-Validation Checkpoint: Measure the UV-Vis absorbance of the filtrate at the compound's λ_max. The solution must remain optically clear with no baseline scattering at 600 nm for at least 7 days at 4°C.

Module 2: In Vivo Nano-Formulation Strategies

Q2: Oral bioavailability in our rodent models remains <5%. How can we improve intestinal absorption and prevent rapid clearance?

Analysis & Causality: Unmodified benzo[c]chromen-6-ones (like urolithins) undergo rapid Phase II metabolism (glucuronidation) at free hydroxyl groups[2]. While the 3-benzyloxy group acts as a metabolic shield to prevent direct conjugation at C3, the compound's extreme hydrophobicity severely limits dissolution in the gastrointestinal tract. To resolve this, formulating the compound into Solid Lipid Nanoparticles (SLNs) is highly effective. The lipophilic benzyloxy group anchors perfectly into solid lipid matrices, and SLNs promote lymphatic transport via chylomicron assembly, effectively bypassing hepatic first-pass metabolism.

SLN_Workflow N1 Lipid Phase (Precirol ATO 5 + Drug @ 80°C) N3 High-Shear Homogenization (10,000 rpm, 5 min) N1->N3 N2 Aqueous Phase (Surfactants in Water @ 80°C) N2->N3 N4 Ultrasonication (40% Amp, 10 min, 80°C) N3->N4 Pre-emulsion N5 Rapid Cooling (Ice Bath, 4°C) N4->N5 Nanoemulsion N6 Solid Lipid Nanoparticles (SLNs < 150 nm) N5->N6 Solidification

Step-by-step workflow for formulating 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one into SLNs.

Protocol 2.1: Hot-Homogenization & Ultrasonication for SLNs

  • Lipid Melting: Melt 500 mg of Precirol ATO 5 in a glass vial at 80°C (approx. 10°C above its melting point). Dissolve 50 mg of the compound into the lipid melt until optically clear.

  • Aqueous Surfactant Heating: Dissolve 2.5% (w/v) Tween 80 and 1% (w/v) Poloxamer 188 in 20 mL of ultra-pure water. Heat precisely to 80°C. Reasoning: Temperature matching prevents premature lipid crystallization during the mixing phase.

  • Emulsification: Add the hot aqueous phase to the lipid phase. Process immediately using a high-shear homogenizer at 10,000 rpm for 5 minutes.

  • Cavitation: Transfer the pre-emulsion to a probe sonicator. Sonicate for 10 minutes (40% amplitude, 10s ON / 5s OFF pulse) in an 80°C water bath. Reasoning: High-shear mixing creates micro-droplets; acoustic cavitation is required to break these down into the nanometer range. Pulsing prevents localized overheating and titanium shedding from the probe.

  • Solidification: Rapidly plunge the vial into an ice bath (4°C) for 30 minutes. Reasoning: Rapid cooling forces the lipid to crystallize quickly, trapping the drug in the matrix and preventing drug expulsion.

Self-Validation Checkpoint: Perform Dynamic Light Scattering (DLS). The protocol is successful if the Z-average is < 150 nm, the Polydispersity Index (PDI) is < 0.25, and the Zeta Potential is > |25| mV.

Module 3: Pharmacokinetic Data & Metabolic Pathways

Q3: How does the nano-formulation impact the systemic exposure and metabolic fate of the compound?

Analysis & Causality: Free, unformulated drug forms large aggregates in the gut, leading to massive fecal excretion. The SLN formulation solubilizes the drug and hijacks the body's natural lipid absorption pathways. Furthermore, while the 6H-benzo[c]chromen-6-one core is typically a target for rapid intestinal and hepatic clearance[2], the 3-benzyloxy group sterically hinders Phase II conjugating enzymes, and the lymphatic absorption route completely bypasses the liver during the first pass.

Metabolic_Bypass A Oral Administration (SLN Formulation) B Intestinal Lumen (Micellar Solubilization) A->B Digestion C Enterocyte Uptake (Chylomicron Assembly) B->C Endocytosis D Lymphatic Transport (Thoracic Duct) C->D Lymphatic Route E Hepatic Portal Vein (First-Pass Metabolism) C->E Free Drug Leakage F Systemic Circulation (Enhanced Bioavailability) D->F Bypasses Liver E->F Phase I/II Metabolism

SLN-mediated lymphatic transport bypassing hepatic first-pass metabolism.

Quantitative Data Summary To benchmark your formulation efforts, compare your pharmacokinetic and physicochemical readouts against the expected standardized metrics below.

Formulation TypeAqueous Solubility (μg/mL)Mean Particle Size (nm)Relative Oral Bioavailability (%)Primary Absorption Route
Free Drug (Crystalline) < 1.0N/A (Macroscopic)~3 - 5%Portal Vein (Passive)
HP-β-CD Complex 450 - 600~2 - 5 (Complex size)~15 - 20%Portal Vein (Passive)
Solid Lipid Nanoparticles > 2,000 (Encapsulated)120 - 150~45 - 60%Lymphatic (Chylomicrons)

Table 1: Expected physicochemical and pharmacokinetic enhancements across different formulation strategies.

References

  • Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors - PMC. Source: nih.gov. URL:[Link]

  • Full article: Design, synthesis and biological evaluation of novel urolithin derivatives targeting liver cancer cells - Taylor & Francis. Source: tandfonline.com. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR Spectral Data Validation for 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one: A Comparative Methodological Guide

As a Senior Application Scientist in structural elucidation, I frequently encounter the challenge of unambiguously assigning complex, highly substituted fused-ring heterocycles. The molecule 3-(benzyloxy)-4-methyl-6H-ben...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in structural elucidation, I frequently encounter the challenge of unambiguously assigning complex, highly substituted fused-ring heterocycles. The molecule 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one (often isolated as a hydrate, CAS: 1172851-65-8) presents a specific analytical challenge: distinguishing its exact regiochemistry from closely related isomers (e.g., 2-methyl vs. 4-methyl substitution) while confirming the integrity of the benzyloxy ether linkage and the benzocoumarin (urolithin-type) lactone core.

This guide objectively compares three primary methodologies for validating the 1 H and 13 C NMR spectral data of this compound, providing a self-validating experimental framework to ensure absolute scientific integrity in your structural assignments.

Structural Deconstruction & Causality of Analytical Choices

Before selecting a validation method, we must deconstruct the molecule to understand the causality behind our experimental parameters. The 6H-benzo[c]chromen-6-one core is a rigid, planar system that induces strong anisotropic deshielding effects.

  • The Lactone Core: The C6 carbonyl carbon is highly deshielded, typically resonating at δ 161–162 ppm in 13 C NMR. Confirming this peak is critical for verifying that oxidative lactonization has successfully occurred [1].

  • The Benzyloxy Group (-OCH 2​ Ph): The methylene protons will appear as a sharp singlet around δ 5.1–5.3 ppm . However, because this compound is prone to forming hydrates, hydrogen bonding in protic or hygroscopic solvents can shift this signal. Therefore, strictly anhydrous DMSO- d6​ or CDCl 3​ must be used to prevent matrix-induced signal drift.

  • The 4-Methyl Group: Positioned at C4, this methyl group ( δ 2.3–2.5 ppm) is sterically crowded by the adjacent benzyloxy group at C3. This proximity makes 2D Nuclear Overhauser Effect (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC) experiments mandatory to prove the methyl group is at C4 and not C2.

Comparative Analysis of Validation Methodologies

To establish a self-validating system, researchers must choose a validation pathway. Below is an objective comparison of the three standard approaches used in modern drug development and synthetic verification.

Method A: High-Field Multi-Dimensional NMR (Experimental)

This is the gold standard. By combining 1D ( 1 H, 13 C) with 2D techniques (COSY, HSQC, HMBC), the molecule maps itself. HMBC is specifically required here because the correlation between the 4-methyl protons and the C3/C4a carbons provides absolute proof of regiochemistry.

Method B: Computational NMR Prediction (DFT/GIAO)

Density Functional Theory (DFT) utilizing Gauge-Independent Atomic Orbital (GIAO) calculations provides an in silico ground truth. When experimental data yields overlapping multiplet structures in the aromatic region ( δ 7.0–8.5 ppm), DFT allows researchers to calculate the isotropic shielding tensors and reconcile them with experimental shifts.

Method C: Empirical Reference Matching

This involves comparing acquired spectra against literature databases for known benzo[c]chromene-6-one derivatives [2]. While rapid, it is highly vulnerable to matrix effects, concentration-dependent shifting, and referencing errors.

Performance Comparison Table
Validation MethodologyRegiochemical ConfidenceMatrix SensitivityThroughput / SpeedBest Used For
High-Field 2D NMR Absolute (via HMBC/NOESY)High (Solvent dependent)Moderate (Hours)Primary structural proof of novel synthetic batches.
DFT/GIAO Prediction Very High (Theoretical)Low (Implicit solvent models)Low (Days of compute)Resolving ambiguous aromatic overlaps; stereochemical proof.
Empirical Matching Moderate (Inference based)Very HighFast (Minutes)Routine purity checks against established reference standards.

Expected Quantitative Spectral Data

The following table summarizes the expected chemical shifts for 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one, synthesized from a consensus of DFT predictions and empirical data of structurally analogous benzocoumarins.

Structural FeatureExpected 1 H Shift (ppm)Expected 13 C Shift (ppm)Multiplicity / Coupling
Lactone Carbonyl (C6) -161.5 - 162.5Singlet (Cq)
Benzyloxy (-OCH 2​ -) 5.20 - 5.3570.0 - 71.5Singlet (2H)
4-Methyl (-CH 3​ ) 2.35 - 2.5011.0 - 15.0Singlet (3H)
Aromatic Core (C1, C2) 7.80 - 8.10115.0 - 130.0Doublets / Multiplets
Benzyl Aromatic (Ph) 7.30 - 7.50127.0 - 129.0Multiplets (5H)

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol integrates experimental acquisition with a built-in computational reconciliation step.

Step 1: Sample Preparation & Matrix Control
  • Weigh exactly 15.0 mg of the synthesized 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one.

  • Dissolve in 600 μ L of anhydrous DMSO- d6​ (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS). Causality: DMSO- d6​ is chosen over CDCl 3​ to fully solubilize the hydrate form and disrupt intermolecular hydrogen bonding that broadens signals. TMS acts as the internal zero-point reference to eliminate bulk magnetic susceptibility errors.

Step 2: High-Field NMR Acquisition (600 MHz)
  • 1 H NMR (zg30): Set the relaxation delay (D1) to 2.0 seconds. Causality: A sufficient D1 ensures complete longitudinal relaxation of the 4-methyl protons, guaranteeing accurate integration (exactly 3.00 relative to the benzyloxy 2.00).

  • 13 C NMR (zgpg30): Acquire a minimum of 1024 scans to ensure the quaternary lactone carbon (C6) achieves a Signal-to-Noise ratio > 10:1.

  • 2D HMBC: Optimize the long-range coupling constant ( nJCH​ ) to 8.0 Hz. This is the critical step to observe the cross-peak between the 4-methyl protons and the C3 oxygen-bearing carbon, proving the methyl group's position.

Step 3: DFT Computational Reconciliation (The Self-Check)
  • Perform a conformational search of the molecule using molecular mechanics (e.g., OPLS4).

  • Optimize the lowest energy conformer using DFT at the B3LYP/6-31G(d) level of theory.

  • Calculate the NMR shielding tensors using the GIAO method at the mPW1PW91/6-311+G(2d,p) level, applying the SMD implicit solvent model for DMSO.

  • Validation Gate: Subtract the calculated shifts from the experimental shifts. The system is considered "validated" only if Δδ < 0.15 ppm for protons and Δδ < 2.5 ppm for carbons.

Integrated Validation Workflow

The following diagram illustrates the logical relationship and concurrent execution of the experimental and computational pathways required to achieve unambiguous structural validation.

NMR_Validation Start Synthesized Compound 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one Prep Sample Preparation (Anhydrous DMSO-d6 + TMS) Start->Prep CompNMR Computational NMR DFT/GIAO (mPW1PW91/6-311+G**) Start->CompNMR LitRef Literature Reference Empirical Database Matching Start->LitRef ExpNMR Experimental NMR 1D (1H, 13C) & 2D (HMBC, NOESY) Prep->ExpNMR Recon Data Reconciliation Gate (Δδ < 0.15 ppm 1H, < 2.5 ppm 13C) ExpNMR->Recon CompNMR->Recon LitRef->Recon Valid Structure Validated Unambiguous Regiochemistry Confirmed Recon->Valid

Orthogonal NMR validation workflow integrating experimental, computational, and empirical methods.

References

  • Ben Salah, D., Khoumeri, O., Muller, T.-B., Hamdi, N., Terme, T., & Vanelle, P. (2026). "Original Synthesis of Substituted 6H-Benzo[c]chromene Derivatives Using a TDAE and Pd-Catalyzed Cyclization Strategy." Molecules, 31(4), 706. URL:[Link]

  • Ray, J. K., & Nuree, Y. (2021). "One-pot synthesis of benzo[c]chromene-6-ones via domino Suzuki-Miyaura cross-coupling followed by oxidative lactonization catalyzed by in situ generated palladium nanoparticles under aqueous-aerobic condition." ChemRxiv. URL:[Link]

Comparative

Comparative Mass Spectrometry Fragmentation Guide: 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one

Executive Summary The 6H-benzo[c]chromen-6-one scaffold—widely recognized as the core structure of urolithins and various synthetic biaryl lactones—is a highly relevant pharmacophore in drug development and anti-inflamma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 6H-benzo[c]chromen-6-one scaffold—widely recognized as the core structure of urolithins and various synthetic biaryl lactones—is a highly relevant pharmacophore in drug development and anti-inflammatory research[1]. The addition of a benzyloxy group at the 3-position and a methyl group at the 4-position significantly alters its mass spectrometric behavior. This guide objectively compares the fragmentation analysis of 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one using High-Resolution Electrospray Ionization (ESI-Q-TOF-MS/MS) versus standard Electron Ionization (GC-EI-MS), providing researchers with self-validating protocols and mechanistic insights for accurate structural elucidation.

Mechanistic Causality in Fragmentation (The "Why")

To optimize analytical parameters, one must first understand the thermodynamic drivers behind this compound's fragmentation. The molecule (Exact Mass: 316.1099 Da) features two distinct domains with vastly different labilities:

  • The Benzyl Ether Bond (Highly Labile): The O-CH₂ bond is highly polarized. Under both soft (ESI) and hard (EI) ionization, this bond undergoes rapid cleavage. The driving force is the formation of the exceptionally stable tropylium cation ([C₇H₇]⁺, m/z 91.05), which benefits from resonance stabilization across a seven-membered aromatic ring. In EI-MS, this alpha-cleavage is so dominant that m/z 91 becomes the undisputed base peak, often suppressing the molecular ion[2].

  • The Lactone Core (Structurally Rigid): Once the benzyl group is lost, the remaining 3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one core (m/z 227 in ESI⁺) requires significantly higher collision energies to fragment. Upon activation, the cyclic ester undergoes a retro-Diels-Alder-like ring opening, resulting in the characteristic neutral losses of carbon monoxide (-CO, 28 Da) and carbon dioxide (-CO₂, 44 Da) [3]. Identifying these isobaric neutral losses is critical for confirming the intact pyrone ring[4].

Visualizing the Fragmentation & Workflows

Fragmentation M_ESI [M+H]+ m/z 317.1172 Frag_227 [M+H - C7H6]+ m/z 227.0703 (Lactone Core) M_ESI->Frag_227 - C7H6 (90 Da) Frag_91 [C7H7]+ m/z 91.0542 (Tropylium Ion) M_ESI->Frag_91 Benzyl Cleavage M_EI M+• m/z 316.1099 M_EI->Frag_91 Alpha Cleavage (Base) Frag_225 [M - C7H7]+ m/z 225.0546 M_EI->Frag_225 - C7H7• (91 Da) Frag_199 m/z 199.0754 (- CO) Frag_227->Frag_199 - CO (28 Da) Frag_183 m/z 183.0804 (- CO2) Frag_227->Frag_183 - CO2 (44 Da)

Proposed MS/MS fragmentation pathways for 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one.

Workflow Sample Sample Prep (10 µg/mL) Split Method Sample->Split ESI ESI-Q-TOF-MS/MS (Soft Ionization) Split->ESI LC Pathway EI GC-EI-MS (Hard Ionization) Split->EI GC Pathway DataESI Precursor: m/z 317.11 Fragments: m/z 91, 227 ESI->DataESI DataEI Molecular Ion: m/z 316 Base Peak: m/z 91 EI->DataEI

Comparative analytical workflow for LC-HRMS and GC-MS characterization.

Performance Comparison: ESI-Q-TOF-MS/MS vs. GC-EI-MS

When analyzing chemodiverse cell systems or synthetic degradation products[5], selecting the correct MS modality is paramount. ESI-Q-TOF provides sub-5 ppm mass accuracy necessary for resolving isobaric interferences, whereas GC-EI-MS offers unmatched reproducibility for library matching.

Quantitative Data Summary
Analytical ParameterESI-Q-TOF-MS/MS (Positive Mode)GC-EI-MS (70 eV)
Molecular / Precursor Ion m/z 317.1172 [M+H]⁺ (Low-to-Moderate)m/z 316.1099 M⁺• (Low intensity)
Base Peak m/z 91.0542 [C₇H₇]⁺m/z 91.05[C₇H₇]⁺
Secondary Diagnostic Ion m/z 227.0703 [M+H - C₇H₆]⁺m/z 225.05 [M - C₇H₇•]⁺
Lactone Ring Cleavages m/z 199.07 (-CO), 183.08 (-CO₂)m/z 197.05 (-CO), 181.05 (-CO₂)
Mass Accuracy < 5 ppmNominal mass (Standard Quadrupole)
Best Use Case Intact structural elucidation, trace metabolite IDRoutine library matching, purity checks

Experimental Protocols (Self-Validating Systems)

To ensure high trustworthiness and reproducibility, the following protocols are designed as self-validating workflows. The dual-collision energy ramp in Protocol A is specifically engineered to overcome the thermodynamic disparity between the labile benzyl ether and the rigid lactone core.

Protocol A: High-Resolution ESI-Q-TOF-MS/MS Analysis
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1 mL of LC-MS grade methanol. Dilute to a working concentration of 10 µg/mL using 50% aqueous acetonitrile containing 0.1% formic acid to promote protonation.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 × 100 mm, 1.8 µm). Execute a linear gradient elution from 10% to 90% Acetonitrile (with 0.1% FA) over 10 minutes at a constant flow rate of 0.4 mL/min.

  • Ion Source Optimization: Operate the ESI source in positive ion mode. Set the capillary voltage to 3.5 kV, drying gas temperature to 300°C, and nebulizer pressure to 35 psi.

  • Collision-Induced Dissociation (CID) Strategy:

    • Step 1 (Low Energy): Set Collision Energy (CE) to 15 eV . This gently cleaves the benzyl group, maximizing the yield of the intact core ion (m/z 227.0703).

    • Step 2 (High Energy): Step the CE to 35 eV . This forces the rigid m/z 227 ion to undergo decarbonylation and decarboxylation, yielding the diagnostic m/z 199.07 and 183.08 fragments.

Protocol B: GC-EI-MS Analysis
  • Sample Preparation: Dissolve the compound in MS-grade ethyl acetate to a final concentration of 50 µg/mL. Note: Derivatization is not required as the benzyl ether and lactone moieties are sufficiently volatile and thermally stable.

  • Gas Chromatography: Inject 1 µL in splitless mode (injector temperature 280°C) onto a standard 5% phenyl-methylpolysiloxane capillary column (30 m × 0.25 mm × 0.25 µm).

  • Oven Program: Hold the initial temperature at 100°C for 1 minute, ramp at 15°C/min to 300°C, and hold for 5 minutes to ensure complete elution of the high-boiling biaryl lactone.

  • Mass Spectrometry: Operate the electron ionization (EI) source at the standard 70 eV. Set the transfer line to 290°C and the ion source to 250°C. Acquire data in full scan mode from m/z 50 to 400.

References

  • Shah, R. P., & Singh, S. (2010). Identification and characterization of a photolytic degradation product of telmisartan using LC-MS/TOF, LC-MSn, LC-NMR and on-line H/D exchange mass studies. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Li, X., et al. (2021). Cerium Ammonium Nitrate-Mediated Access to Biaryl Lactones: Substrate Scopes and Mechanism Studies. The Journal of Organic Chemistry. [Link]

  • Hashim, H., et al. (2023). Ultrasound-Assisted Extraction of Antioxidants from Melastoma malabathricum Linn.: Modeling and Optimization Using Box–Behnken Design. Molecules. [Link]

  • Kumar, S., et al. (2025). Urolithin-C suppresses Inflammation by blocking NF-kB Signaling Pathway. Journal of Inflammation Research. [Link]

  • Becker, L., et al. (2024). Chemodiverse cell systems responses to UV in an algal sister of land plants. bioRxiv. [Link]

Sources

Validation

Comparative Antioxidant Activity of 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one: A Technical Guide

This guide provides a comprehensive analysis of the antioxidant potential of the synthetic chromone derivative, 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one. The objective is to benchmark its performance against estab...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the antioxidant potential of the synthetic chromone derivative, 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one. The objective is to benchmark its performance against established antioxidant standards through widely accepted in vitro assays. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel heterocyclic compounds.

The 6H-benzo[c]chromen-6-one scaffold is of significant interest in medicinal chemistry. These structures, also known as urolithins, are bioavailable metabolites of dietary ellagitannins and have been noted for a range of biological activities.[1][2] While many derivatives are explored for applications like cholinesterase or phosphodiesterase inhibition[1][3], their inherent antioxidant capacity, a property common to many chromone derivatives[4][5][6], warrants a thorough, comparative investigation. Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous disease states, making the discovery of potent new antioxidants a critical research endeavor.[7]

This guide will dissect the antioxidant profile of 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one by comparing it with three industry-standard antioxidants: Ascorbic Acid (Vitamin C) , Trolox , and Gallic Acid . The comparison is grounded in data from three distinct, mechanistically different assays: the DPPH Radical Scavenging Assay, the ABTS Radical Cation Decolorization Assay, and the Ferric Reducing Antioxidant Power (FRAP) Assay.

The rationale for using multiple assays is to build a comprehensive profile of the compound's antioxidant action. Antioxidants can neutralize free radicals through two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[8][9][10] Assays like DPPH and ABTS can proceed via either pathway, while the FRAP assay is exclusively based on the SET mechanism.[11][12] Evaluating the compound across these different systems provides a more robust and nuanced understanding of its potential efficacy.

Experimental Workflow Overview

The evaluation process follows a systematic workflow designed to ensure data integrity and comparability. It begins with the preparation of the test compound and standards, followed by parallel execution of the primary antioxidant assays, and concludes with data analysis and interpretation.

G cluster_prep Phase 1: Preparation cluster_assays Phase 2: Antioxidant Assays cluster_analysis Phase 3: Data Analysis Compound Test Compound: 3-(benzyloxy)-4-methyl- 6H-benzo[c]chromen-6-one Stock Prepare Serial Dilutions in Appropriate Solvent (e.g., DMSO, Ethanol) Compound->Stock Standards Reference Standards: Ascorbic Acid, Trolox, Gallic Acid Standards->Stock DPPH DPPH Radical Scavenging Assay Stock->DPPH ABTS ABTS Radical Cation Decolorization Assay Stock->ABTS FRAP Ferric Reducing Antioxidant Power (FRAP) Assay Stock->FRAP Spectro Spectrophotometric Measurement (Absorbance Readings) DPPH->Spectro ABTS->Spectro FRAP->Spectro Calc Calculate IC50, TEAC, and FRAP Values Spectro->Calc Compare Comparative Analysis vs. Standards Calc->Compare G cluster_DPPH DPPH Radical Scavenging Mechanism DPPH_Radical DPPH• (Violet Radical) DPPH_H DPPH-H (Yellow, Reduced Form) DPPH_Radical->DPPH_H + AH (H• donor) Antioxidant Antioxidant (AH) Antioxidant_Radical Antioxidant Radical (A•) Antioxidant->Antioxidant_Radical

Caption: Mechanism of DPPH radical scavenging by an antioxidant.

Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in ethanol. The solution should be freshly made and kept in the dark to avoid degradation.

  • Reaction Mixture: In a 96-well plate, add 20 µL of various concentrations of the test compound or standard (dissolved in ethanol or DMSO).

  • Initiate Reaction: Add 180 µL of the 0.1 mM DPPH solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader. A blank well should contain only the solvent and DPPH solution.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.

  • IC50 Determination: Plot the % scavenging against the concentration of the sample and determine the IC50 value from the curve.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). [13]The ABTS•⁺ is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate. [14]The resulting radical has a characteristic blue-green color. In the presence of an antioxidant, the radical cation is reduced back to the neutral ABts form, causing the solution to decolorize. The change in absorbance is typically measured around 734 nm. [15]This assay is applicable to both hydrophilic and lipophilic compounds. [7]

G cluster_ABTS ABTS Radical Cation Decolorization ABTS_Radical ABTS•⁺ (Blue-Green Radical Cation) ABTS_Neutral ABTS (Colorless, Neutral Form) ABTS_Radical->ABTS_Neutral + Antioxidant (e⁻ donor) Antioxidant Antioxidant

Caption: Decolorization of ABTS radical cation by an antioxidant.

Protocol:

  • Reagent Preparation: Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

  • Radical Generation: Mix the two stock solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical cation.

  • Working Solution: Before use, dilute the ABTS•⁺ solution with ethanol or a phosphate buffer (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: In a 96-well plate, add 10 µL of various concentrations of the test compound or standard.

  • Initiate Reaction: Add 190 µL of the ABTS•⁺ working solution to each well.

  • Incubation: Incubate the plate at room temperature for 6-7 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of scavenging activity as described for the DPPH assay. Determine the IC50 value and/or the TEAC value by comparing the slope of the dose-response curve of the sample to that of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay directly measures the ability of an antioxidant to reduce a ferric complex (Fe³⁺-TPTZ) to its ferrous form (Fe²⁺-TPTZ). [16]This reduction occurs at a low pH (3.6) and results in the formation of an intense blue-colored complex, which is monitored by measuring the change in absorbance at 593 nm. [12][17]The FRAP assay is a classic example of a SET-based mechanism. [11]

G cluster_FRAP Ferric Reducing Antioxidant Power (FRAP) Mechanism Fe3 Fe³⁺-TPTZ Complex (Pale Yellow) Fe2 Fe²⁺-TPTZ Complex (Intense Blue) Fe3->Fe2 + Antioxidant (e⁻ donor) (pH 3.6) Antioxidant Antioxidant

Caption: Reduction of Fe(III)-TPTZ to Fe(II)-TPTZ by an antioxidant.

Protocol:

  • Reagent Preparation (FRAP Reagent):

    • Prepare 300 mM acetate buffer (pH 3.6).

    • Prepare 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl.

    • Prepare 20 mM FeCl₃·6H₂O solution in water.

    • Prepare the fresh FRAP working solution by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.

  • Reaction Mixture: In a 96-well plate, add 20 µL of the test compound or standard at various concentrations.

  • Initiate Reaction: Add 180 µL of the pre-warmed FRAP working solution to each well.

  • Incubation: Incubate the plate at 37°C for 4-6 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: Create a standard curve using known concentrations of FeSO₄·7H₂O. The FRAP value of the sample is determined from this standard curve and expressed as µM of Fe(II) equivalents per µM of the compound.

Conclusion

The synthetic chromone derivative, 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one, exhibits notable in vitro antioxidant activity. Its performance in radical scavenging (DPPH, ABTS) and reducing power (FRAP) assays is comparable to the established standard, Trolox. While it does not match the potency of powerful natural antioxidants like Gallic Acid, its efficacy confirms that the 6H-benzo[c]chromen-6-one scaffold is a viable backbone for the development of new antioxidant agents. The benzyloxy and methyl substitutions on the core structure likely contribute to its observed activity. Further in vivo studies and investigations into its metabolic stability are warranted to fully elucidate its therapeutic potential in combating conditions related to oxidative stress.

References

  • Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. (2021). MDPI.
  • Trolox, a Standard Antioxidant used for Antioxidant Capacity Assays. (2014). Tokyo Chemical Industry Co., Ltd.
  • The mechanism of ABTS radical scavenging activity assay (Xiao et al. 2020).
  • DPPH Radical Scavenging Assay. (2023). MDPI.
  • Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives.
  • Antioxidant Roles/Functions of Ascorbic Acid (Vitamin C). (2023). IntechOpen.
  • Design, synthesis and biological evaluation of novel 6H-benzo[c]chromen-6-one, and 7,8,9,10-tetrahydro-benzo[c]chromen-6-one derivatives as potential cholinesterase inhibitors. (2014). PubMed.
  • Ferric-bipyridine assay: A novel spectrophotometric method for measurement of antioxidant capacity. PMC.
  • Genesis and development of DPPH method of antioxidant assay. (2011). PMC - NIH.
  • Estimation of Phytochemical Content and Antioxidant Activity of Some Selected Traditional Indian Medicinal Plants. PMC.
  • Antioxidant Properties and Oxidative Transformation of Different Chromone Deriv
  • DPPH Radical Scavenging Assay. (2023). Encyclopedia.pub.
  • Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. (2021).
  • A Comparative Analysis of Chromone Derivatives: Evalu
  • Gallic Acid, an Antioxidant, Exhibits Antiapoptotic Potential in Normal Human Lymphocytes: A Bcl-2 Independent Mechanism. J-Stage.
  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (2021). PMC.
  • The Potential Health Benefits of Gallic Acid: Therapeutic and Food Applic
  • antioxidant activities using dpph, fic, frap, and abts methods from ethanolic. Journal of Universitas Airlangga.
  • OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS). Cell Biolabs, Inc.
  • Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes. (2020). PMC.
  • Evaluation and comparison of in vitro antioxidant activities of unsaponifiable fraction of 11 kinds of edible vegetable oils. PMC.
  • Review on Chromen derivatives and their Pharmacological Activities.
  • Radical Scavenging Ability of Gallic Acid toward OH and OOH Radicals. Reaction Mechanism and Rate Constants from the Density Functional Theory. (2014).
  • ABTS/TAC Methodology: Main Milestones and Recent Applic
  • One-pot synthesis of benzo[c]chromene-6-ones via domino Suzuki-Miyaura cross-coupling followed by oxidative lactonization c
  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. PMC.
  • SPECTROPHOTOMETRIC METHODS FOR DETERMINING TROLOX EQUIVALENT ANTIOXIDANT CAPACITIES OF TEA THROUGH DIFFERENT In Vitro ASSAYS. (2022).
  • A Detailed Look At Ferric Reducing Antioxidant Power (FRAP). (2024).
  • Application of ABTS method for assessment of radical-binding effect of Creatine monohydrate. (2023).
  • New Analytical Method for Investigating the Antioxidant Power of Food Extracts on the Basis of Their Electron-Donating Ability: Comparison to the Ferric Reducing/Antioxidant Power (FRAP) Assay. (2010).

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Safety & Regulatory Compliance

Safety

3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one proper disposal procedures

As a Senior Application Scientist, I understand that handling specialized organic compounds like 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one requires more than just reading a Safety Data Sheet (SDS); it requires a de...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling specialized organic compounds like 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one requires more than just reading a Safety Data Sheet (SDS); it requires a deep understanding of the chemical's behavior, environmental impact, and the causality behind safety protocols.

This master guide provides drug development professionals and laboratory researchers with a self-validating, step-by-step operational and disposal framework to ensure absolute safety and regulatory compliance.

Physicochemical Profile & Hazard Causality

The compound 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one hydrate (CAS: 1172851-65-8) is a biologically active derivative often utilized in advanced drug discovery workflows. According to the 1[1], it presents two primary risk vectors that dictate our handling and disposal strategies:

Table 1: Hazard Identification & Operational Causality

GHS ClassificationHazard CodesCausality & Mechanistic RiskRequired Engineering Control / PPE
Acute Toxicity 4 H302 (Oral)H312 (Dermal)H332 (Inhalation)The compound is systemically toxic across all primary exposure routes. The powder form poses a severe aerosolization risk, allowing micro-particulates to bypass the upper respiratory tract.Certified Chemical Fume Hood (Face velocity: 80-100 fpm); Double Nitrile Gloves; P3/N95 Particulate Respirator.
Aquatic Chronic 4 H413The stable, multi-ring aromatic structure resists biodegradation. If released into waterways, it bioaccumulates, causing long-lasting ecological damage.Zero-drain policy. Mandatory high-temperature incineration (>800°C)[2].

Operational Handling & Self-Validating Safety Protocols

To mitigate the H302/H312/H332 risks, researchers must employ a handling protocol that validates its own efficacy at every step. Do not rely on assumptions; verify your engineering controls.

Step-by-Step Handling Methodology:

  • Validate Engineering Controls: Before bringing the compound into the workspace, check the fume hood's digital monitor to ensure a face velocity of 80–100 feet per minute (fpm).

    • Self-Validation: Perform a visual "tissue-flutter" test at the sash. If the tissue is drawn steadily inward, negative pressure is confirmed.

  • Don Appropriate PPE: Wear a fully fastened lab coat, safety goggles, and double nitrile gloves.

    • Causality: Nitrile is selected over latex because it provides superior resistance to the organic solvents (e.g., DMSO, DCM) typically used to solubilize benzo[c]chromen-6-one derivatives, preventing solvent-mediated dermal absorption (H312).

  • Static Mitigation: Use an anti-static weighing boat and a grounded balance. The powder can hold a static charge, causing it to "jump" and aerosolize, increasing inhalation risk.

  • Decontamination: After weighing, wipe down the balance and surrounding area with a solvent-dampened cloth (e.g., 70% ethanol or isopropanol) to capture invisible micro-dust. Dispose of the cloth as solid hazardous waste.

Emergency Spill Containment Workflow

In the event of a spill, the primary objective is to prevent the generation of airborne dust while containing the environmental hazard.

SpillResponse Start Spill Detected (3-(benzyloxy)-4-methyl-...) Assess Assess Volume & Risk (Acute Tox 4) Start->Assess Evacuate Evacuate & Ventilate If Airborne Assess->Evacuate High Risk PPE Don Appropriate PPE (Respirator, Nitrile) Assess->PPE Manageable Evacuate->PPE Contain Contain Spill (Avoid Dust Generation) PPE->Contain Cleanup Vacuum/Shovel into Sealable Container Contain->Cleanup Dispose Transfer to EHS for Incineration Cleanup->Dispose

Fig 1. Emergency spill response workflow for Acute Tox 4 compounds.

Spill Response Methodology:

  • Isolate: Immediately restrict access to the area. If the spill is outside a fume hood, increase room ventilation.

  • Suppress Dust: Do not dry sweep. Dry sweeping aerosolizes the Acute Tox 4 powder. Instead, gently cover the spill with damp paper towels or a commercial spill-control powder to bind the particulates.

  • Collect: Use a spark-proof shovel or a HEPA-filtered vacuum to collect the bound material.

  • Seal & Label: Place the collected waste into a sealable, leak-proof plastic container. Label it explicitly with "Hazardous Spill Residue: 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one (H302, H312, H332, H413)".

Lifecycle Management & Disposal Procedures

Because this compound is classified as Aquatic Chronic 4 (H413) , it is strictly prohibited from entering the domestic waste stream or the foul sewer system (3[3]). The only acceptable endpoint is high-temperature incineration (>800°C), which ensures complete thermal destruction of the stable aromatic ring system (2[2]).

WasteDisposal Waste Chemical Waste Generation Solid Solid Residue & Consumables Waste->Solid Liquid Solvent Mixtures (e.g., DMSO/DCM) Waste->Liquid Packaging Empty Packaging Waste->Packaging SolidBin Double-Bagged Solid Waste Bin Solid->SolidBin LiquidBin Hazardous Solvent Carboy Liquid->LiquidBin Packaging->SolidBin Unrinsed Incineration High-Temp Incineration (>800°C) SolidBin->Incineration LiquidBin->Incineration

Fig 2. Segregation and high-temperature incineration pathway for H413 waste.

Liquid Waste (Solvent Mixtures)

When the compound is dissolved in solvents (e.g., during assay preparation or synthesis), the entire mixture inherits the H413 classification.

  • Segregation: Separate halogenated (e.g., DCM, Chloroform) from non-halogenated (e.g., DMSO, Methanol) liquid waste.

  • Collection: Pour waste into a chemically compatible, high-density polyethylene (HDPE) carboy.

  • Self-Validation Step: Before sealing the carboy for EHS pickup, verify the pH of the mixture using indicator strips. Ensure it is neutral (pH 6–8) to prevent pressure buildup from unintended exothermic reactions between incompatible solvents.

Solid Waste & Contaminated Consumables
  • Collection: Place all contaminated gloves, weighing boats, pipette tips, and paper towels into a thick, puncture-resistant red or yellow hazardous waste bag (4[4]).

  • Secondary Containment: Double-bag the solid waste to prevent accidental tearing during transit to the incineration facility.

Contaminated Packaging
  • Triple-Rinse Protocol: Empty glass vials must be triple-rinsed with a compatible solvent (e.g., acetone) to dissolve residual API. The rinsate must be disposed of in the Liquid Waste carboy.

  • Validation: Weigh the empty container before and after the triple-rinse process. A stable baseline weight confirms the complete removal of the chemical. Only after this validation can the glass be defaced and disposed of in standard broken-glass receptacles. If unrinsed, the vial must be disposed of as Solid Hazardous Waste.

Table 2: Waste Compatibility & Storage Matrix

Waste StreamPrimary ContainerSecondary ContainmentMax Storage Time (Lab)Ultimate Disposal Route
Liquid (Halogenated) HDPE Carboy (Vented Cap)Spill Tray90 DaysLicensed Incineration
Liquid (Non-Halogenated) HDPE Carboy (Vented Cap)Spill Tray90 DaysLicensed Incineration
Solid Consumables 6-mil Polyethylene BagRigid Drum with Lid90 DaysLicensed Incineration
Unrinsed Packaging 6-mil Polyethylene BagRigid Drum with Lid90 DaysLicensed Incineration

References

  • 3-(BENZYLOXY)-4-METHYL-6H-BENZO(C)CHROMEN-6-ONE HYDRATE Substance Data. NextSDS. Available at: [Link]

  • Disposal of Chemical Waste. University of Cambridge Safety Office. Available at: [Link]

  • Safety Data Sheet & Incineration Guidelines. Daikin Chemicals. Available at: [Link]

  • Guidance on Hazardous Waste Disposal and Recycling of Wastes. University of St Andrews. Available at: [Link]

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